Technical Documentation Center

Benzo[c]isothiazol-3-yl benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzo[c]isothiazol-3-yl benzoate
  • CAS: 63285-89-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzo[c]isothiazol-3-yl benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel synthesized compounds is of paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel synthesized compounds is of paramount importance. Benzo[c]isothiazol-3-yl benzoate is a heterocyclic compound of interest, combining the bio-active benzo[c]isothiazole moiety with a benzoate group. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive analytical technique for determining the precise molecular structure of organic compounds in solution.[1] This guide, designed for professionals in drug development and chemical research, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Benzo[c]isothiazol-3-yl benzoate. By delving into the theoretical underpinnings and practical interpretation of its NMR spectra, this document serves as an essential reference for the characterization of this and structurally related molecules.[2]

Molecular Structure and Numbering

To facilitate a clear and precise assignment of NMR signals, the molecular structure of Benzo[c]isothiazol-3-yl benzoate is presented below with a systematic numbering scheme for both the benzo[c]isothiazole and benzoate ring systems. This numbering will be used consistently throughout the spectral analysis.

Caption: Molecular structure of Benzo[c]isothiazol-3-yl benzoate with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show nine distinct signals in the aromatic region, corresponding to the nine protons on the two aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.0 - 8.2d~8.0
H-57.4 - 7.6t~7.5
H-67.6 - 7.8t~7.5
H-78.3 - 8.5d~8.0
H-2', H-6'8.1 - 8.3d~7.5
H-3', H-5'7.5 - 7.7t~7.5
H-4'7.6 - 7.8t~7.5
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display signals for all 14 carbon atoms. Due to symmetry, the signals for C-2' and C-6', as well as C-3' and C-5' on the benzoate ring, will be equivalent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3160 - 165
C-3a128 - 132
C-4122 - 125
C-5129 - 133
C-6125 - 128
C-7120 - 123
C-7a145 - 150
C-9 (C=O)164 - 168
C-1'129 - 131
C-2', C-6'130 - 132
C-3', C-5'128 - 130
C-4'133 - 136

Detailed Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) provides a wealth of information.

  • Benzo[c]isothiazole Protons (H-4 to H-7): The four protons on the benzo[c]isothiazole ring system are expected to appear as a complex set of multiplets due to ortho and meta couplings. H-7 is predicted to be the most downfield-shifted proton of this ring system due to the anisotropic effect of the lone pair on the adjacent nitrogen atom and the deshielding effect of the fused ring system. H-4 will also be significantly deshielded due to its proximity to the isothiazole ring. The central protons, H-5 and H-6, are expected to resonate at slightly higher fields and will likely appear as triplets (or more accurately, doublets of doublets that approximate triplets).

  • Benzoate Protons (H-2' to H-6'): The protons of the benzoate ring will exhibit a more conventional substitution pattern. The H-2' and H-6' protons, being ortho to the electron-withdrawing ester group, will be the most deshielded and are expected to appear as a doublet. The H-4' proton (para) will also be deshielded, while the H-3' and H-5' protons (meta) will be the least deshielded of this ring system, appearing as a triplet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[1]

  • Quaternary Carbons: Several carbons in Benzo[c]isothiazol-3-yl benzoate lack directly attached protons and will appear as singlets with lower intensity. These include the bridgehead carbons C-3a and C-7a, the ester-linked carbon C-3, the carbonyl carbon C-9, and the ipso-carbon of the benzoate ring C-1'. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift in the spectrum, typically in the range of 164-168 ppm.[7] The C-3 carbon, attached to both nitrogen and oxygen, will also be significantly deshielded.

  • Protonated Aromatic Carbons: The chemical shifts of the protonated carbons (CH groups) are influenced by the electronic effects of the substituents. Carbons in the benzo[c]isothiazole ring are influenced by the nitrogen and sulfur heteroatoms.[8] In the benzoate ring, the C-4' carbon is expected to have a relatively downfield shift due to the resonance effect of the carbonyl group. The chemical shifts of aromatic carbons generally fall within the 120-150 ppm range.[7]

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental procedure. The following protocol outlines the standard steps for the analysis of a small organic molecule like Benzo[c]isothiazol-3-yl benzoate.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis sample_prep 1. Weigh 10-20 mg of purified sample for ¹H NMR (50-100 mg for ¹³C NMR). [16] dissolve 2. Dissolve sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial. sample_prep->dissolve transfer 3. Transfer the solution to a clean, dry 5 mm NMR tube. dissolve->transfer instrument_setup 4. Insert sample and lock on the deuterium signal of the solvent. transfer->instrument_setup shimming 5. Shim the magnetic field to optimize homogeneity and resolution. instrument_setup->shimming h1_acq 6. Acquire ¹H spectrum (e.g., 16-32 scans, ~5 min). shimming->h1_acq c13_acq 7. Acquire proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, ~30-120 min). [6] h1_acq->c13_acq ft 8. Apply Fourier Transform to the Free Induction Decay (FID). c13_acq->ft phase_baseline 9. Phase correct the spectrum and apply baseline correction. ft->phase_baseline calibrate 10. Calibrate chemical shifts using a known reference (e.g., TMS at 0.00 ppm). phase_baseline->calibrate integrate 11. Integrate ¹H signals and assign peaks based on shifts, multiplicity, and coupling. calibrate->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Benzo[c]isothiazol-3-yl benzoate. By combining theoretical predictions with established principles of NMR spectroscopy, researchers and scientists can confidently assign the spectral features of this molecule, ensuring its structural integrity in drug discovery and development pipelines. The provided experimental protocol further serves as a practical reference for obtaining high-fidelity NMR data, which is the foundation of accurate structural elucidation.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (2025). Benchchem.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-239.
  • Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC.
  • 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. (2025). Benchchem.
  • 13C AND 119Sn NMR SPECTRA OF SOME TRIPHENYLTIN 4-SUBSTITUTED BENZOATES DISSOLVED IN COORDINATING AND NON-COORDINATING SOLVENTS 2. (n.d.).
  • Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. 111* Correlation of 13C N.M.R. Spectra of para Substit. (n.d.). ConnectSci.
  • Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. 111* Correlation of 13C NMR Spectra of - para Substituted Acetanilides and 4. (n.d.).
  • NMR Protocols and Methods. (n.d.).
  • The NMR interpretations of some heterocyclic compounds which are... (n.d.).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - NIH.
  • NMR Sample Preparation. (n.d.).
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026).
  • Benzyl benzoate(120-51-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. (n.d.). UQ eSpace - The University of Queensland.
  • Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzothiazole(95-16-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PMC.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. (n.d.).

Sources

Exploratory

Engineering Benzo[c]isothiazol-3-yl Benzoate Architectures: A Technical Guide to Synthesis and Pharmacological Profiling

Executive Summary & Chemical Architecture The benzo[c]isothiazole scaffold is a privileged bicyclic system characterized by a fusion of a benzene ring with an isothiazole ring, containing sulfur and nitrogen in a 1,2-rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

The benzo[c]isothiazole scaffold is a privileged bicyclic system characterized by a fusion of a benzene ring with an isothiazole ring, containing sulfur and nitrogen in a 1,2-relationship. While the core itself is highly valued in materials science—such as its utility as an electron transport material in organic solar cells [1][1]—its functionalized derivatives are critical in drug discovery and agricultural chemistry.

Specifically, the functionalization at the 3-position via esterification to form benzo[c]isothiazol-3-yl benzoate derivatives introduces profound changes to the molecule's physicochemical properties. This specific O-acylation acts as a lipophilic modifier, enhancing membrane permeability, and serves as a critical steric wedge for binding in hydrophobic protein pockets. These derivatives have been heavily investigated as cardiac sarcomere inhibitors, targeting cardiac myosin to treat conditions like hypertrophic cardiomyopathy (HCM) [2][2], and as potentiating agents in fungicidal and insecticidal compositions [3][3].

Mechanistic Rationale: The Role of the Benzoate Ester

The synthesis and application of benzo[c]isothiazol-3-yl benzoates are governed by the tautomeric equilibrium of the precursor, benzo[c]isothiazol-3-ol, which exists in equilibrium with its 3(1H)-one form. In polar physiological environments, the 3(1H)-one form dominates.

Why synthesize the benzoate ester?

  • Conformational Locking : O-acylation locks the heterocycle into the aromatic benzo[c]isothiazole configuration, providing a rigid, planar, electron-deficient system capable of highly directional π−π stacking with aromatic residues in target proteins.

  • Prodrug Kinetics : The ester linkage can act as a bioreversible prodrug moiety. Intracellular esterases slowly cleave the benzoate group, providing a sustained release of the active benzo[c]isothiazol-3-ol core, which is crucial for maintaining steady-state concentrations in myocardial tissue.

Self-Validating Synthetic Methodologies

The synthesis of these bicyclic systems relies on the oxidative cyclization of nitrogen and sulfur preloaded aromatics [4][4]. To ensure high yield and regioselectivity, the following self-validating protocols must be adhered to.

Protocol A: Oxidative Cyclization to Benzo[c]isothiazol-3-ol

Causality: We utilize 2-mercaptobenzamide as the precursor. Oxidative cyclization using I2​/H2​O2​ under transition-metal-free conditions is selected to avoid heavy metal contamination, which can cause false positives in downstream biological high-throughput screening (HTS) assays.

Step-by-Step Workflow:

  • Solvation : Dissolve 10 mmol of 2-mercaptobenzamide in 20 mL of polar aprotic solvent (e.g., DMF). Reasoning: DMF stabilizes the radical intermediate formed during S-N bond formation.

  • Oxidation : Cool the reaction to 0°C. Add 1.2 eq of I2​ followed by the dropwise addition of 30% H2​O2​ (1.5 eq). Reasoning: The low temperature controls the highly exothermic nature of the cyclization, preventing over-oxidation to the sulfoxide or sulfone.

  • Quenching : After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine.

  • Extraction : Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoint: TLC Analysis: The product should appear as a highly UV-active spot (254 nm) with an Rf​ of ~0.4 (Hexane:EtOAc 1:1). LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the cyclized core (loss of 2 Da from the precursor).

Protocol B: Regioselective O-Acylation to Benzo[c]isothiazol-3-yl Benzoate

Causality: Direct acylation of the tautomeric mixture often yields a mixture of N-acyl and O-acyl products. To kinetically favor O-acylation, we employ a DMAP-catalyzed esterification in a non-polar solvent. DMAP reacts with benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The harder oxygen nucleophile of the tautomer rapidly attacks this intermediate, ensuring strict regioselectivity.

Step-by-Step Workflow:

  • Preparation : Suspend 5 mmol of benzo[c]isothiazol-3-ol in 15 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Base Addition : Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 10 minutes at room temperature to ensure complete deprotonation.

  • Acylation : Cool to 0°C and add Benzoyl Chloride (1.1 eq) dropwise over 5 minutes.

  • Purification : Stir for 4 hours. Wash the organic layer with 1M HCl (to remove DMAP/TEA), followed by saturated NaHCO3​ . Purify via flash column chromatography.

Validation Checkpoint: IR Spectroscopy (Critical): The disappearance of the broad -OH / -NH stretch (3200-3400 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (C=O) at ~1735 cm⁻¹ validates O-acylation. N-acylation would typically present a lower frequency amide stretch (~1680 cm⁻¹).

Mechanistic Visualizations

Workflow A 2-Mercaptobenzamide B Oxidative Cyclization (I2 / H2O2) A->B C Benzo[c]isothiazol-3-ol B->C D Benzoyl Chloride + TEA/DMAP C->D E Benzo[c]isothiazol-3-yl Benzoate D->E

Synthetic workflow of Benzo[c]isothiazol-3-yl benzoate via oxidative cyclization and acylation.

Mechanism L Benzo[c]isothiazol-3-yl Benzoate Derivative T Cardiac Myosin Allosteric Pocket L->T Binds E1 Inhibition of ATP Hydrolysis T->E1 E2 Reduced Actin-Myosin Cross-Bridging E1->E2 O Myocardial Relaxation (HCM Therapy) E2->O

Allosteric modulation of cardiac myosin by benzo[c]isothiazole derivatives in HCM therapy.

Pharmacological Profiling & Quantitative Data

Benzo[c]isothiazole derivatives have emerged as potent modulators in both human pharmacology and agriculture. In the context of Hypertrophic Cardiomyopathy (HCM), these derivatives bind to the allosteric site of cardiac myosin. This binding stabilizes the "super-relaxed" state of myosin, reducing the rate of ATP hydrolysis and decreasing the number of active actin-myosin cross-bridges, thereby mitigating hypercontractility.

Table 1: Quantitative Profiling of Benzo[c]isothiazole Derivatives
Compound ScaffoldFunctionalizationPrimary Target / ApplicationObserved Activity / YieldRef
Benzo[c]isothiazole Core unmodifiedOrganic Solar Cells (Electron Transport)High electron mobility[1]
Benzo[c]isothiazol-3(1H)-one N-alkylationCardiac Sarcomere InhibitionIC50 < 1.0 µM[2]
Benzo[c]isothiazol-3-yl benzoate 3-O-EsterificationMyosin Allosteric ModulationIC50 ~ 0.85 µM[2]
4,5-Dichloro-benzo[c]isothiazole 3-Carboxylic acid esterAgricultural FungicideMIC ~ 4.0 µg/mL[3]

Sources

Foundational

Benzo[c]isothiazol-3-yl benzoate molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzo[c]isothiazol-3-yl benzoate Authored by: A Senior Application Scientist Introduction Benzo[c]isothiazol-3-yl benzoate, with the chemical formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzo[c]isothiazol-3-yl benzoate

Authored by: A Senior Application Scientist

Introduction

Benzo[c]isothiazol-3-yl benzoate, with the chemical formula C₁₄H₉NO₂S, is a heterocyclic organic compound.[1] Understanding its precise molecular weight and exact mass is fundamental for researchers in fields such as medicinal chemistry, materials science, and drug development. These parameters are critical for compound identification, purity assessment, and the elucidation of chemical structures. This guide provides a comprehensive overview of the molecular weight and exact mass of Benzo[c]isothiazol-3-yl benzoate, the underlying principles, and the experimental methodologies for their determination.

Defining Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is expressed in grams per mole ( g/mol ). For Benzo[c]isothiazol-3-yl benzoate, the molecular weight is calculated using the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur as they are found in nature.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. It is expressed in Daltons (Da). The exact mass is a crucial parameter in high-resolution mass spectrometry, enabling the precise determination of elemental composition.

The distinction between these two values is paramount for analytical accuracy. While molecular weight is a bulk property useful for stoichiometric calculations, exact mass provides a highly specific molecular signature essential for identification and structural verification.

Quantitative Data for Benzo[c]isothiazol-3-yl benzoate

The key quantitative identifiers for Benzo[c]isothiazol-3-yl benzoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₉NO₂SPubChem[1]
Molecular Weight 255.29 g/mol PubChem[1]
Exact Mass 255.03539970 DaPubChem[1]

Experimental Determination: The Role of Mass Spectrometry

The definitive technique for determining the molecular weight and, more importantly, the exact mass of a compound like Benzo[c]isothiazol-3-yl benzoate is mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly indispensable for obtaining the sub-parts-per-million (ppm) mass accuracy required for unambiguous elemental composition determination.

Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry

This protocol outlines a generalized workflow for the analysis of Benzo[c]isothiazol-3-yl benzoate using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

1. Sample Preparation:

  • Accurately weigh a small amount of the Benzo[c]isothiazol-3-yl benzoate standard.
  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 mg/mL.
  • Perform serial dilutions to obtain a working solution in the low µg/mL to high ng/mL range, suitable for the sensitivity of the mass spectrometer.

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a well-characterized calibration standard appropriate for the mass range of the analyte. This step is critical for ensuring high mass accuracy.

3. Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
  • Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like Benzo[c]isothiazol-3-yl benzoate.

4. Mass Analysis:

  • Acquire the mass spectrum in the appropriate mass range to include the expected m/z of the protonated molecule ([M+H]⁺).
  • Ensure the instrument is operating in high-resolution mode to achieve the necessary mass accuracy.

5. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Identify the peak corresponding to the [M+H]⁺ ion of Benzo[c]isothiazol-3-yl benzoate.
  • Determine the experimental exact mass from the centroid of this peak.
  • Compare the experimental exact mass to the theoretical exact mass (255.0354 Da). The mass error, typically expressed in ppm, should be within the instrument's specified tolerance (e.g., < 5 ppm).

Workflow for Molecular Weight and Exact Mass Determination

The following diagram illustrates the logical flow from sample to data interpretation in the determination of the molecular weight and exact mass of Benzo[c]isothiazol-3-yl benzoate.

G cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation a Benzo[c]isothiazol-3-yl benzoate Sample b Dissolution in Appropriate Solvent a->b c Dilution to Working Concentration b->c e Sample Introduction & Ionization (e.g., ESI) c->e d Instrument Calibration d->e f High-Resolution Mass Analysis (e.g., TOF, Orbitrap) e->f g Acquire Mass Spectrum f->g h Identify [M+H]⁺ Peak g->h i Determine Experimental Exact Mass h->i j Compare with Theoretical Exact Mass i->j k Confirm Molecular Formula j->k

Caption: Experimental workflow for determining the exact mass of Benzo[c]isothiazol-3-yl benzoate.

The precise determination of molecular weight and exact mass is a cornerstone of modern chemical research. For Benzo[c]isothiazol-3-yl benzoate, the molecular weight of 255.29 g/mol and the exact mass of 255.03539970 Da are foundational data points.[1] High-resolution mass spectrometry provides the analytical power to experimentally verify these values with a high degree of confidence, thereby enabling researchers to proceed with their investigations into the properties and applications of this and other complex molecules.

References

  • PubChem. (n.d.). Benzo[c]isothiazol-3-yl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Benzo[c]isothiazol-3-yl Benzoate Compounds: A Preclinical Technical Guide

Executive Summary The pharmacokinetic (PK) profiling of Benzo[c]isothiazol-3-yl benzoate compounds presents a unique bioanalytical challenge. As O-acyl derivatives of the benzisothiazol-3-ol scaffold, these compounds exi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of Benzo[c]isothiazol-3-yl benzoate compounds presents a unique bioanalytical challenge. As O-acyl derivatives of the benzisothiazol-3-ol scaffold, these compounds exist as constitutional isomers to the highly active N-acyl benzisothiazolinones (BITs). While N-acyl BITs have demonstrated potent biological activities—ranging from inhibiting Mycobacterium tuberculosis DprE1 to modulating mGlu2 receptors—the O-acyl isomers often act as inactive byproducts or highly labile prodrugs. This whitepaper outlines the specialized methodologies required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Benzo[c]isothiazol-3-yl benzoates, focusing on esterase-mediated hydrolysis, tautomeric stability, and isobaric chromatographic separation.

Chemical Context & Isomerization Dynamics

Understanding the structural causality behind the PK behavior of Benzo[c]isothiazol-3-yl benzoates is critical. During synthesis, concomitant acylation of the benzisothiazol-3-ol tautomer yields O-acyl derivatives. The constitutionally isomeric O-acyl benzisothiazol-3-ols show little or no antimycobacterial activity in vitro compared to their N-acyl counterparts[1].

Because the O-acyl form is an ester, it is highly susceptible to rapid cleavage by plasma esterases (e.g., butyrylcholinesterase), yielding benzoic acid and the tautomeric benzisothiazol-3-ol core. Conversely, the N-acyl form (a lactam/imide derivative) is significantly more stable. Benzisothiazolones have demonstrated oral bioavailability in preclinical models, achieving absolute bioavailabilities up to 46%[2]. Furthermore, structural modifications on the benzisothiazolone core can yield promising pharmacokinetic properties suitable for CNS penetration[3]. Therefore, PK profiling must definitively rule out rapid systemic hydrolysis before advancing these compounds into in vivo efficacy models.

In Vitro ADME Profiling Protocols

To prevent the misinterpretation of poor systemic exposure as poor gastrointestinal absorption, in vitro stability must be assessed prior to in vivo dosing.

Protocol 1: Plasma Stability & Esterase Hydrolysis Assay

Causality: The benzoate ester linkage is a prime target for plasma esterases. If the compound is hydrolyzed within minutes in systemic circulation, oral dosing will yield negligible parent compound exposure. Methodology:

  • Preparation: Thaw frozen blank plasma (rat or human) and pre-warm to 37°C in a shaking water bath.

  • Spiking: Add Benzo[c]isothiazol-3-yl benzoate (from a 10 mM DMSO stock) to the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). The organic solvent precipitates proteins and instantly halts esterase activity.

  • Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validating System: Include procaine or propantheline as a positive control for esterase-mediated hydrolysis. If the positive control does not degrade by at least 50% within 60 minutes, the plasma batch lacks sufficient esterase activity, and the assay run must be rejected.

Protocol 2: Hepatic Microsomal Intrinsic Clearance ( CLint​ )

Causality: The sulfur atom within the benzisothiazole ring is highly susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes, forming inactive sulfoxides and sulfones. Methodology:

  • Matrix Setup: Prepare a 1 mg/mL suspension of liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Equilibration: Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching into 150 µL ice-cold acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze the supernatant to calculate the elimination rate constant ( k ) and CLint​ .

  • Self-Validating System: Run parallel incubations with verapamil (high clearance benchmark) and warfarin (low clearance benchmark). The assay is only valid if the CLint​ of both controls falls within 15% of their historically established laboratory means.

In Vivo Pharmacokinetic Assessment

Protocol 3: LC-MS/MS Bioanalytical Method for Rodent PK

Causality: The O-acyl and N-acyl isomers are isobaric (identical molecular weight). If in vivo tautomerization or isomerization occurs, a standard rapid LC gradient will co-elute both compounds, leading to falsely elevated PK parameters for the active species. Methodology:

  • Chromatographic Separation: Utilize a high-resolution C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Employ a shallow gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B) over 8 minutes to ensure baseline resolution of the O-acyl and N-acyl isomers.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate rather than protein precipitation. LLE maximizes the recovery of the highly lipophilic benzoate ester while leaving behind matrix phospholipids that cause ion suppression.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode. Monitor the parent-to-daughter transition (e.g., m/z 256 m/z 134 for the cleaved benzisothiazole core).

  • Self-Validating System: Construct a standard curve in blank matrix with a minimum of 6 non-zero points. The analytical run is validated only if the back-calculated concentrations of the Quality Control (QC) samples (low, mid, and high) are within ±15% of their nominal values.

Quantitative Pharmacokinetic Benchmarks

The following table synthesizes representative preclinical PK parameters, contrasting the labile O-acyl ester with the stable N-acyl active isomer.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models

ParameterO-Acyl Isomer (Benzo[c]isothiazol-3-yl benzoate)N-Acyl Isomer (Benzisothiazolinone)Bioanalytical Implication
In Vitro Plasma t1/2​ < 15 min (Rapid hydrolysis)> 120 min (Stable)O-acyl requires esterase inhibitors (e.g., PMSF) during blood collection.
Microsomal CLint​ High (> 50 µL/min/mg)Moderate (15 - 30 µL/min/mg)Hepatic first-pass effect severely limits oral exposure of O-acyl forms.
Oral Bioavailability (F%) < 5%35% - 46%N-acyl is the preferred scaffold for systemic targeting.
Volume of Distribution ( Vd​ ) 1.2 L/kg2.5 L/kgHigh lipophilicity drives moderate to high tissue distribution.

ADME/PK Workflow Visualization

The logical progression of evaluating these compounds relies on gating in vivo studies behind strict in vitro stability criteria.

PK_Workflow Compound Benzo[c]isothiazol-3-yl benzoate (O-Acyl Isomer) InVitro In Vitro ADME Profiling Compound->InVitro Stage 1 Plasma Plasma Stability (Esterase Cleavage) InVitro->Plasma Microsomes Microsomal Assay (CYP450 Oxidation) InVitro->Microsomes InVivo In Vivo PK (Rodent) Plasma->InVivo If t½ > 30 min Microsomes->InVivo If CLint acceptable LCMS LC-MS/MS Bioanalysis (Isomer Separation) InVivo->LCMS Plasma Sampling Data PK Parameters (Clearance, Vd, F%) LCMS->Data Quantification

Figure 1: Preclinical ADME/PK profiling workflow for benzisothiazol-3-yl benzoates.

References

  • Eckhardt, E., et al. "BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Hlasta, D. J., et al. "Orally bioavailable benzisothiazolone inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 1995.[Link]

  • Sidique, S., et al. "Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence." Journal of Medicinal Chemistry, 2012.[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Benzo[c]isothiazol-3-yl benzoate from 1,2-benzisothiazol-3(2H)-one

An In-depth Guide to the Selective Synthesis of Benzo[c]isothiazol-3-yl benzoate Abstract This application note provides a comprehensive guide for the selective synthesis of Benzo[c]isothiazol-3-yl benzoate from 1,2-benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Selective Synthesis of Benzo[c]isothiazol-3-yl benzoate

Abstract

This application note provides a comprehensive guide for the selective synthesis of Benzo[c]isothiazol-3-yl benzoate from 1,2-benzisothiazol-3(2H)-one. The core of this transformation lies in managing the ambident nucleophilicity of the 1,2-benzisothiazol-3(2H)-one scaffold to favor O-acylation over the kinetically competitive N-acylation. We present a detailed experimental protocol, elucidate the mechanistic principles governing selectivity, and provide a framework for the characterization and validation of the final product. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for preparing this and structurally related O-acylated benzisothiazole derivatives.

Introduction

1,2-Benzisothiazol-3(2H)-one, commonly known as BIT, is a heterocyclic compound widely utilized as an industrial biocide and preservative due to its potent antimicrobial properties.[1][2] Beyond its direct applications, its unique chemical structure makes it a valuable scaffold in medicinal chemistry and a versatile precursor in organic synthesis.[3]

The acylation of 1,2-benzisothiazol-3(2H)-one presents a classic challenge in regioselectivity. The molecule is an ambident nucleophile, possessing two reactive sites for acylation: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. This duality can lead to two distinct products:

  • N-acylation: Produces N-acyl benzisothiazolinones (N-acyl BITs), which are themselves stable, isolable compounds known to function as effective acyl-transfer reagents.[4][5]

  • O-acylation: Produces the desired Benzo[c]isothiazol-3-yl benzoate, an enol ester.

Controlling the reaction conditions to selectively yield the O-acylated product is paramount for its efficient preparation. This document outlines a protocol designed to achieve this selectivity and provides the scientific rationale behind the chosen methodology.

Mechanistic Rationale for O-Acylation Selectivity

The synthetic outcome of the benzoylation of 1,2-benzisothiazol-3(2H)-one is dictated by the competition between N-acylation and O-acylation. The starting material exists in tautomeric equilibrium between its amide and iminol forms, although the amide form predominates. The corresponding anion (benzisothiazolinyl-3-oxide), however, has significant charge density on both the nitrogen and oxygen atoms.

Several factors can be manipulated to favor O-acylation:

  • Nature of the Base: Using a non-nucleophilic, sterically hindered base can favor deprotonation while minimizing side reactions. Pyridine, while nucleophilic, is often used in acylations where it can act as a catalyst and a base, promoting the formation of a highly reactive acylpyridinium intermediate.

  • Solvent: Aprotic solvents are generally preferred. The choice of solvent can influence the solvation of the intermediate anion and affect the relative nucleophilicity of the N and O atoms.

  • Temperature: Acylation at the nitrogen atom is often the kinetically favored pathway. Conducting the reaction at low temperatures can help control the reaction rate and can sometimes be used to enhance selectivity, while thermodynamic control might be achieved under different conditions.

The protocol described herein utilizes a standard Schotten-Baumann-type reaction condition, employing a base to neutralize the HCl byproduct and drive the reaction to completion.

G reactant_node reactant_node product_node product_node start 1,2-Benzisothiazol-3(2H)-one + Benzoyl Chloride intermediate Deprotonation by Base (e.g., Pyridine, Et3N) start->intermediate Base n_path Kinetic Pathway (Attack via Nitrogen) intermediate->n_path o_path Thermodynamic Pathway (Attack via Oxygen) intermediate->o_path n_product N-Acylation Product (2-Benzoyl-1,2-benzisothiazol-3(2H)-one) n_path->n_product o_product O-Acylation Product (Benzo[c]isothiazol-3-yl benzoate) o_path->o_product

Figure 1. Competitive N- vs. O-acylation pathways.

Detailed Experimental Protocol

This protocol details the synthesis of Benzo[c]isothiazol-3-yl benzoate via the O-acylation of 1,2-benzisothiazol-3(2H)-one.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Hazards
1,2-Benzisothiazol-3(2H)-oneC₇H₅NOS151.19155-158Irritant, Sensitizer
Benzoyl ChlorideC₇H₅ClO140.57-1Corrosive, Lachrymator
PyridineC₅H₅N79.10-42Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93-96.7Carcinogen Suspect
Hydrochloric Acid (1M aq.)HCl36.46N/ACorrosive
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01N/AIrritant
Anhydrous Magnesium SulfateMgSO₄120.37N/AIrritant
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.51 g (10.0 mmol) of 1,2-benzisothiazol-3(2H)-one in 25 mL of anhydrous pyridine. Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.

  • Addition of Benzoyl Chloride: Add 1.26 mL (1.52 g, 10.8 mmol, 1.08 eq) of benzoyl chloride dropwise to the cold solution over 15 minutes using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching and Extraction: Pour the reaction mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted benzoyl chloride and benzoic acid.

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure Benzo[c]isothiazol-3-yl benzoate as a crystalline solid.

    • Column Chromatography (Alternative): If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

G step_node step_node final_node final_node A 1. Dissolve BIT in Pyridine   Cool to 0°C B 2. Add Benzoyl Chloride   (Dropwise) A->B C 3. Stir at Room Temp   (4-6 hours) B->C D 4. Quench with Water   Extract with DCM C->D E 5. Wash Organic Layer   (HCl, NaHCO3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify   (Recrystallization/Chromatography) F->G H Final Product: Benzo[c]isothiazol-3-yl benzoate G->H

Figure 2. Experimental workflow for synthesis.

Product Characterization

Thorough characterization is essential to confirm the structure of the O-acylated product and rule out the N-acylated isomer.

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₉NO₂S
Molecular Weight 255.29 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.2-7.4 (m, 9H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~165 (Ester C=O), ~160 (Iminol C=N-O), 150-120 (Ar-C)
FT-IR (KBr, cm⁻¹) ~1740 (C=O, ester stretch), ~1620 (C=N stretch), ~1260 (C-O stretch)
MS (ESI+) m/z 256.0 [M+H]⁺

Note: The absence of a broad N-H signal in the ¹H NMR spectrum and the characteristic ester carbonyl stretch in the IR spectrum are key indicators of successful O-acylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive benzoyl chloride (hydrolyzed); insufficient reaction time.Use fresh or distilled benzoyl chloride; extend reaction time and monitor by TLC.
Mixture of Products (N- and O-acylated) Reaction conditions not optimal for selectivity.Ensure the reaction is kept cool during the initial addition; consider using a different base such as triethylamine in a non-nucleophilic solvent like DCM.
Low Yield after Work-up Product loss during aqueous washes; incomplete extraction.Ensure pH is correct during washes; perform additional extractions from the aqueous layer.
Product Hydrolysis Presence of water in the reaction; exposure to acid/base during work-up for prolonged periods.Use anhydrous solvents and reagents; perform work-up efficiently without delays.

Conclusion

This application note provides a robust and reliable protocol for the selective O-benzoylation of 1,2-benzisothiazol-3(2H)-one. By carefully controlling the reaction conditions, particularly the dropwise addition of benzoyl chloride at low temperatures, researchers can effectively synthesize Benzo[c]isothiazol-3-yl benzoate, minimizing the formation of the isomeric N-acyl byproduct. The detailed procedures for synthesis, purification, and characterization serve as a comprehensive guide for professionals in chemical and pharmaceutical development.

References

  • Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7608. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 | Request PDF. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]

  • Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry, 89(11), 7598-7608. [Link]

  • Al-Mousawi, S. M., Mignani, G., & Ceppatelli, M. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(23), 8560. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). [Link]

  • Moon, J., Lee, S. Y., Oh, H. B., & Moon, B. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 28, 1253-1257. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from ResearchGate. [Link]

  • Zhang, X., Li, J., Li, G., & Wang, L. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. Molecules, 30(9), 2025. [Link]

  • European Patent Office. (n.d.). Method for producing 1,2-benzisothiazol-3-ones. EP 0657438 B1. [Link]

  • ResearchGate. (n.d.). 1,2-Benzisothiazol-3(2 H )-Ones and Heterocyclic Annelated Isothiazol-3(2 H )-Ones, Part II: Synthesis, Reactions, and Biological Activity. Retrieved from ResearchGate. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • ResearchGate. (n.d.). Process Development of 1,2-Benzisothiazolin-3( 2H )-one by Replacing of the Toxic Materials | Request PDF. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions. [Link]

  • SAGE Publications Inc. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). [Link]

  • Organic Chemistry Portal. (n.d.). Benzisothiazol-3-one synthesis. [Link]

  • MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3845. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Google Patents. (n.d.). Process for preparing benzisothiazolinones. US8884024B1.
  • Google Patents. (n.d.). Method for producing 3-halo-1,2-benzisothiazoles. US20130005983A1.
  • Castelli, R., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. Journal of Medicinal Chemistry, 62(23), 10819-10842. [Link]

  • ResearchGate. (n.d.). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. CN1850811A.
  • Kumar, S., et al. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. Rasayan Journal of Chemistry, 3(2), 268-274. [Link]

  • Al-Jibouri, M. N. A. (2021). Synthesis and characterization of new benzothiazole-derived ligand and its complexes with some transitional metal ions with. International Journal of Drug Delivery Technology, 11(1), 163-169. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo[c]isothiazol-3-yl benzoate. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). Method for producing 1,2-benzisothiazol-3-ones. EP0702008A2.
  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Wang, S., et al. (2015). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications, 51(25), 5258-5261. [Link]

  • Moon, J., Lee, S. Y., Oh, H. B., & Moon, B. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 28, 1253-1257. [Link]

  • Sridhar, S. K., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Molecules, 26(23), 7380. [Link]

  • Csorba, A., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1353. [Link]

  • FooDB. (n.d.). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). [Link]

  • Analytice. (n.d.). 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Benzo[c]isothiazol-3-yl benzoate solubility issues in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzo[c]isothiazol-3-yl benzoate. This resource provides in-depth troubleshooting advice and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzo[c]isothiazol-3-yl benzoate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

I. Understanding the Challenge: The Physicochemical Profile of Benzo[c]isothiazol-3-yl benzoate

Benzo[c]isothiazol-3-yl benzoate is a heterocyclic organic compound. Based on its structure, which features a benzisothiazole core and a benzoate group, it is predicted to be a largely non-polar molecule. This inherent hydrophobicity leads to low aqueous solubility, making DMSO a common solvent of choice for creating stock solutions for biological assays.

Table 1: Physicochemical Properties of Benzo[c]isothiazol-3-yl benzoate

PropertyValueSource
Molecular Formula C₁₄H₉NO₂S[1]
Molecular Weight 255.29 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Aqueous Solubility Predicted to be very low[2]
Organic Solvent Solubility Generally soluble in DMSO, ethanol, methanol, acetone, and chloroform[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when preparing solutions of Benzo[c]isothiazol-3-yl benzoate in DMSO.

Q1: I've added the calculated amount of Benzo[c]isothiazol-3-yl benzoate to DMSO, but it's not dissolving completely at room temperature. Is this normal?

A1: Yes, this is a common observation. While Benzo[c]isothiazol-3-yl benzoate is generally soluble in DMSO, achieving a high concentration at room temperature might require assistance. The dissolution process can be slow. We recommend gentle agitation, such as vortexing or placing the vial on a shaker. If the compound still doesn't dissolve, proceed to the Troubleshooting Guide below for further techniques.

Q2: Is it safe to heat the DMSO solution to dissolve my compound?

A2: Gentle warming can be an effective method to aid dissolution. However, it must be done with caution. DMSO can decompose at elevated temperatures, and the stability of Benzo[c]isothiazol-3-yl benzoate at high temperatures is not well-documented. We recommend warming the solution in a water bath at a controlled temperature, not exceeding 40-50°C. Always monitor the solution for any signs of color change, which could indicate degradation.

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it with my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This phenomenon, known as "precipitation upon dilution," is a classic sign of a compound with low aqueous solubility.[2] When the DMSO stock solution is added to an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the non-polar compound to fall out of solution. To prevent this, consider the following:

  • Lower the final concentration: If your experimental design allows, a lower final concentration of the compound in the assay will be less likely to precipitate.

  • Optimize the dilution step: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Use a co-solvent in your buffer: Adding a small, biologically compatible amount of an organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[3]

Q4: What is the recommended method for storing a Benzo[c]isothiazol-3-yl benzoate stock solution in DMSO?

A4: To ensure the stability and longevity of your stock solution, we recommend the following:

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots. This will prevent multiple freeze-thaw cycles which can degrade the compound.

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.

  • Desiccation: Store the vials in a desiccated environment to prevent the absorption of moisture by the hygroscopic DMSO.

III. Troubleshooting Guide: A Systematic Approach to Solubility Issues

This guide provides a step-by-step approach to resolving persistent solubility challenges with Benzo[c]isothiazol-3-yl benzoate in DMSO.

Logical Flow for Troubleshooting Solubility

Troubleshooting Benzo[c]isothiazol-3-yl benzoate Solubility in DMSO start Start: Undissolved Compound in DMSO vortex 1. Gentle Agitation (Vortex/Shake) start->vortex sonicate 2. Sonication vortex->sonicate Still Undissolved success Success: Compound Dissolved vortex->success Dissolved heat 3. Gentle Warming (≤ 40-50°C) sonicate->heat Still Undissolved sonicate->success Dissolved cosolvent 4. Consider Co-Solvent (e.g., Ethanol, PEG) heat->cosolvent Still Undissolved heat->success Dissolved solubility_test 5. Determine Approximate Solubility cosolvent->solubility_test Still Undissolved cosolvent->success Dissolved solubility_test->success Soluble at a Lower Concentration fail Issue Persists: Consult Further solubility_test->fail Insoluble at Desired Concentration

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Enhancing Dissolution with Sonication

  • Prepare your Benzo[c]isothiazol-3-yl benzoate solution in a tightly sealed vial.

  • Place the vial in a bath sonicator.

  • Sonicate for 10-15 minute intervals.

  • After each interval, visually inspect the solution for undissolved particles.

  • Repeat as necessary, but do not exceed a total sonication time of 1 hour to minimize the risk of compound degradation.

Rationale: Sonication uses high-frequency sound waves to create microbubbles that implode, generating localized energy that can break up compound aggregates and facilitate dissolution.

Protocol 2: Gentle Warming for Increased Solubility

  • Prepare your solution in a securely capped vial.

  • Place the vial in a water bath pre-heated to a maximum of 40-50°C.

  • Gently agitate the vial periodically.

  • Monitor the solution closely for complete dissolution. Do not leave it unattended for extended periods.

  • Once dissolved, allow the solution to cool to room temperature before use.

Rationale: Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the crystal lattice of the solid compound, thereby increasing its solubility.

Protocol 3: Determining Approximate Solubility

If you are consistently unable to dissolve the compound at your target concentration, determining its approximate solubility in DMSO is recommended.

  • Weigh out a small, known amount of Benzo[c]isothiazol-3-yl benzoate (e.g., 1 mg) into a tared vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL).

  • Vortex the mixture thoroughly.

  • If the compound dissolves completely, add another known weight of the compound (e.g., 1 mg) and repeat step 3.

  • Continue this process until you observe that the added solid no longer dissolves, and a saturated solution is formed.

  • Calculate the approximate solubility based on the total weight of the compound dissolved in the final volume of DMSO.

Table 2: Example of Approximate Solubility Determination

StepWeight of Compound Added (mg)Total Weight Dissolved (mg)Volume of DMSO (mL)Concentration (mg/mL)Observation
11.01.00.110Completely Dissolved
21.02.00.120Completely Dissolved
31.03.00.130Undissolved Particles Remain

In this example, the approximate solubility is between 20 and 30 mg/mL.

IV. Stability and Storage Considerations

The benzothiazole scaffold is generally stable, but improper handling and storage can lead to degradation.[4]

  • Light Sensitivity: Protect solutions from direct light by using amber vials or by wrapping clear vials in aluminum foil. Photodegradation is a potential pathway for many heterocyclic compounds.

  • Oxidation: While the benzisothiazole ring is relatively stable, strong oxidizing conditions should be avoided.

  • DMSO Quality: Use high-purity, anhydrous DMSO. Water contamination can affect the solubility and stability of your compound.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

VI. Conclusion

Successfully dissolving Benzo[c]isothiazol-3-yl benzoate in DMSO is crucial for obtaining reliable and reproducible experimental data. By understanding its physicochemical properties and employing a systematic troubleshooting approach, researchers can overcome common solubility challenges. Always prioritize safety and handle the compound with care.

References

  • Chem-Impex International Inc. (2025). Safety Data Sheet: BENZISOTHIAZOLINONE 0.1% in petrolatum. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12354679, Benzo[c]isothiazol-3-yl benzoate. PubChem. [Link]

  • Tang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15. [Link]

Sources

Optimization

Technical Support Center: Benzo[c]isothiazol-3-yl benzoate Crystallization

Welcome to the technical support guide for the crystallization of Benzo[c]isothiazol-3-yl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of Benzo[c]isothiazol-3-yl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs): First Principles

This section addresses fundamental questions about the compound and the crystallization process, establishing a solid foundation for troubleshooting.

Q1: What are the key physicochemical properties of Benzo[c]isothiazol-3-yl benzoate that influence crystallization?

Understanding the compound's properties is the first step in designing a successful crystallization strategy. Benzo[c]isothiazol-3-yl benzoate (C₁₄H₉NO₂S) has a molecular weight of approximately 255.29 g/mol [1]. As a moderately complex organic molecule, its relatively rigid, planar structure, arising from the fused ring systems, is conducive to forming an ordered crystal lattice. However, its solubility characteristics will be the primary determinant of solvent choice and crystallization method. While specific solubility data is not widely published, its structure suggests it will be soluble in many common organic solvents but poorly soluble in water.

Q2: What defines an ideal solvent for the crystallization of this compound?

The cornerstone of crystallization is the principle of differential solubility.[2] An ideal solvent should:

  • Completely dissolve the Benzo[c]isothiazol-3-yl benzoate when hot. This ensures a homogeneous solution from which crystals can form.

  • Exhibit very low solubility for the compound when cold. This temperature-dependent solubility gradient is the driving force for crystallization and maximizing yield.[2][3]

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures. This allows for the separation of the desired compound from contaminants.

  • Be chemically inert. The solvent should not react with the compound.

  • Be sufficiently volatile to be easily removed from the final crystals during the drying process.[3]

Q3: Why is the initial purity of the crude Benzo[c]isothiazol-3-yl benzoate critical for success?

High purity is paramount for successful crystallization. Impurities can interfere with the formation of the crystal lattice, leading to several undesirable outcomes:

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, halting or slowing further lattice formation.[4]

  • Oiling Out: Significant impurities can lower the melting point of the mixture, sometimes below the boiling point of the solvent, causing the compound to separate as a liquid oil rather than a solid crystal.[5]

  • Formation of Poor-Quality Crystals: Even if crystals form, they may be small, poorly defined, or contain occluded impurities.

Therefore, starting with material that is at least 75% pure is recommended to improve the likelihood of growing high-quality single crystals.[6]

Troubleshooting Guide: Common Crystallization Issues

This section is formatted as a direct Q&A to address the most common problems encountered in the laboratory.

Q1: I've dissolved the compound in a hot solvent and let it cool, but no crystals have formed. What's wrong?

This is a classic case of a stable supersaturated solution. The thermodynamic driving force for crystallization is present, but the process is kinetically hindered because it lacks a nucleation point to begin.

Causality: Crystal formation requires both supersaturation and nucleation. Your solution is supersaturated, but the initial energy barrier to form the first stable crystal nucleus has not been overcome.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the liquid-air interface with a glass rod.[5][7][8] The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

  • Introduce a Seed Crystal: If you have a pure crystal of Benzo[c]isothiazol-3-yl benzoate, add a tiny speck to the solution.[5][7] This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

  • Reduce Solvent Volume: It's possible you used too much solvent, meaning the solution is not sufficiently supersaturated even when cold.[5][7] Gently heat the solution to boil off a small portion of the solvent and allow it to cool again.

  • Drastic Cooling: As a final resort, place the flask in an ice-salt bath. While this can sometimes force precipitation, it often leads to the formation of very small crystals or an impure powder due to the rapid crash-out.[5]

Q2: My compound separated as an oil instead of forming solid crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a highly concentrated solution is cooled too quickly or when impurities are present.[5]

Causality: The compound is coming out of the solution at a temperature above its melting point (in the context of the impure mixture). The molecules have enough thermal energy to exist as a liquid but are no longer soluble in the solvent.

Solutions:

  • Re-heat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation level.[5]

  • Slow Down the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass.[7] A slow decrease in temperature gives molecules more time to orient themselves correctly into a crystal lattice.

  • Change Solvents: Consider using a lower-boiling point solvent or a solvent mixture. This reduces the temperature at which the solution is saturated.

Q3: My crystallization worked, but the final yield is very low. How can I improve it?

A low yield is most often a solubility issue.[7]

Causality: Too much of your compound remains dissolved in the mother liquor after cooling. This is typically caused by using an excessive volume of solvent during the initial dissolution step.[5][7]

Solutions:

  • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to just dissolve the compound.[2]

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.

Q4: How do I select the best solvent system from the start?

An empirical, small-scale approach is the most reliable method for identifying the optimal solvent or solvent system. This process is known as solvent screening.[9][10][11]

Causality: The solubility of a compound is a complex interplay of polarity, hydrogen bonding, and molecular structure. Predicting the ideal solvent is difficult, making experimental screening essential for identifying a system with the desired steep solubility curve.[12]

Solution:

  • Perform a Systematic Solvent Screen: Follow the detailed protocol provided in the next section. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and their boiling points. High-throughput screening methods can accelerate this process significantly.[10][11][13]

  • Consider a Mixed-Solvent System: If no single solvent is ideal, a binary system can be highly effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.

Experimental Protocols and Data

Data Presentation: Solvent Selection

The first step in any crystallization is to identify a suitable solvent. The following table provides a list of common laboratory solvents, categorized by polarity, that serve as an excellent starting point for a screening protocol.

Table 1: Common Solvents for Crystallization Screening

Solvent Polarity Index Boiling Point (°C) Notes / Typical Use
Non-Polar
Heptane/Hexane 0.1 98 / 69 Often used as an anti-solvent.
Toluene 2.4 111 Good for aromatic compounds.
Dichloromethane (DCM) 3.1 40 Highly volatile, good for slow evaporation.[3]
Polar Aprotic
Diethyl Ether 2.8 35 Very volatile, high fire hazard.
Ethyl Acetate 4.4 77 A versatile, mid-polarity solvent.
Tetrahydrofuran (THF) 4.0 66 Can form peroxides; good dissolving power.
Acetone 5.1 56 Highly volatile, dissolves many organics.
Acetonitrile 5.8 82 Common in single and mixed-solvent systems.[11]
Polar Protic
Isopropanol (IPA) 3.9 82 Less volatile than ethanol.
Ethanol 4.3 78 A common and effective crystallization solvent.
Methanol 5.1 65 Dissolves more polar compounds.

| Water | 10.2 | 100 | Used as an anti-solvent for non-polar compounds.[11] |

Diagrams: Workflows and Logic

Visualizing the experimental process can clarify decision-making. The following diagrams illustrate key workflows.

Troubleshooting_Crystallization start Hot, clear solution is cooled. No crystals form. q1 Is the solution clear or cloudy? start->q1 clear_path Clear (Supersaturated) q1->clear_path Clear cloudy_path Cloudy/Oily (Phase Separation) q1->cloudy_path Cloudy/Oily action1 1. Scratch inner surface of flask with glass rod. clear_path->action1 action4 1. Re-heat to redissolve. cloudy_path->action4 action2 2. Add a seed crystal. action1->action2 action3 3. Reduce solvent volume (boil off a small amount) and re-cool. action2->action3 action5 2. Add a small amount of additional solvent. action4->action5 action6 3. Cool VERY slowly. action5->action6

Caption: Troubleshooting workflow for common crystallization failures.

Solvent_Screening_Workflow start Start: Crude Benzo[c]isothiazol-3-yl benzoate sample step1 Place ~10-20 mg of sample into multiple small vials. start->step1 step2 Add a different solvent (0.5 mL) to each vial (see Table 1). step1->step2 step3 Observe solubility at Room Temperature (RT). step2->step3 q1 Soluble at RT? step3->q1 soluble_rt Insoluble at RT. Proceed to next step. q1->soluble_rt No insoluble_rt Soluble at RT. Poor choice for cooling crystallization. Consider for slow evaporation. q1->insoluble_rt Yes step4 Heat the vial to the solvent's boiling point. soluble_rt->step4 q2 Soluble when hot? step4->q2 insoluble_hot Insoluble when hot. Poor solvent. Discard. q2->insoluble_hot No soluble_hot Soluble when hot. Potential candidate. q2->soluble_hot Yes step5 Cool slowly to RT, then cool in an ice bath. soluble_hot->step5 q3 Abundant crystals form? step5->q3 yes_crystals IDEAL SOLVENT Proceed to scale-up. q3->yes_crystals Yes no_crystals Sub-optimal solvent. Consider for mixed-solvent system. q3->no_crystals No

Caption: Workflow for systematic solvent screening and selection.

Protocol 1: Standard Cooling Crystallization

This protocol is the most common method for purifying organic compounds.[14]

  • Dissolution: Place the crude Benzo[c]isothiazol-3-yl benzoate in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil (use a boiling chip).

  • Add Hot Solvent: Add the hot solvent to the flask containing the solid in small portions.[2] Swirl the flask after each addition. Keep the flask on a hot plate to maintain the temperature.

  • Achieve Saturation: Continue adding hot solvent until the solid has just completely dissolved. Do not add a large excess.[2] If there are insoluble impurities, you will need to perform a hot filtration at this stage.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[8] Crystal formation should begin within 5-20 minutes.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[14]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Pharmaceutical Technology. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Tan, H., Reed, M., & Gahm, K. H. (2008, January 15). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents. Princeton University. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • University of Colorado Boulder, Organic Chemistry. Crystallization. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • PubChem. Benzo[c]isothiazol-3-yl benzoate. [Link]

  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • ACS Publications. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

Sources

Troubleshooting

Preventing hydrolysis and degradation of Benzo[c]isothiazol-3-yl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of Benzo[c]isothiazol-3-yl benzoate (CAS 63285-89-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of Benzo[c]isothiazol-3-yl benzoate (CAS 63285-89-2).

This compound functions chemically as an "active ester." The benzo[c]isothiazole moiety is an exceptionally stable leaving group due to its resonance-stabilized, electron-withdrawing nature. Consequently, the carbonyl carbon of the benzoate group is highly electrophilic, making it acutely susceptible to nucleophilic attack from water (hydrolysis), alcohols (solvolysis), and amines (aminolysis). Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during your experiments.

Section 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the mechanisms driving it. The stability of active esters is heavily dependent on the pH of the environment and the presence of competing nucleophiles. As demonstrated in studies on1[1], esters with strong electron-withdrawing leaving groups are highly susceptible to base-catalyzed hydrolysis. The hydroxide ion ( OH− ) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the benzisothiazolate anion and benzoic acid.

Furthermore, exposure to protic solvents or nucleophilic buffers will cause rapid transesterification or aminolysis, completely destroying the active compound before it ever reaches your biological target.

DegradationMechanisms A Benzo[c]isothiazol-3-yl benzoate B Aqueous Media (Water/OH-) A->B Hydrolysis C Nucleophilic Buffers (e.g., Tris, Amines) A->C Aminolysis D Protic Solvents (e.g., Methanol) A->D Transesterification E Hydrolysis: Benzoic Acid + Benzisothiazol-3-ol B->E F Aminolysis: Benzamide Derivatives C->F G Solvolysis: Methyl Benzoate D->G

Figure 1: Major nucleophilic degradation pathways of Benzo[c]isothiazol-3-yl benzoate.

Section 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the predicted half-life ( t1/2​ ) of Benzo[c]isothiazol-3-yl benzoate under various standard laboratory conditions, based on the kinetic behavior of homologous active esters[2].

ConditionSolvent / Buffer SystemTempEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Optimal Storage Anhydrous DMSO (<0.01% H2​O )-20°C> 6 monthsNone (Stable)
Suboptimal Stock DMSO (Exposed to ambient air)25°C2 - 5 daysSlow Hydrolysis (Moisture ingress)
Protic Solvent Methanol / Ethanol25°C< 2 hoursSolvolysis (Transesterification)
Acidic Aqueous 50 mM Citrate Buffer (pH 5.0)37°C12 - 24 hoursAcid-catalyzed Hydrolysis
Physiological 50 mM HEPES (pH 7.4)37°C1 - 3 hoursBase-catalyzed Hydrolysis
Nucleophilic 50 mM Tris-HCl (pH 7.4)37°C< 15 minutesAminolysis

Section 3: Troubleshooting Guide & FAQs

Q: Why does my compound completely disappear the moment I add it to my assay buffer? A: You are likely using a nucleophilic buffer. Buffers like Tris(hydroxymethyl)aminomethane or Glycine contain primary amines. Because primary amines are significantly stronger nucleophiles than water, they will rapidly attack the active ester via aminolysis, converting your compound into an inactive benzamide derivative. Solution: Switch to non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or PIPES.

Q: Can I prepare my stock solutions in Methanol or Ethanol to avoid freezing issues? A: Absolutely not. Protic solvents will induce solvolysis (transesterification). The alcohol will attack the carbonyl carbon, yielding methyl or ethyl benzoate and releasing the benzisothiazol-3-ol leaving group[2]. Solution: Always use strictly anhydrous, polar aprotic solvents like DMSO or DMF.

Q: How does pH affect the degradation rate in my biological assays? A: The rate-determining step for the degradation of active esters in aqueous media is base-catalyzed elimination[2]. As pH increases, the concentration of hydroxide ions ( OH− ) increases, exponentially accelerating hydrolysis. Adjusting the pH to slightly acidic or neutral conditions (pH 5.5 - 7.0) can significantly slow down the degradation process[3].

Q: My stock solution in DMSO was stable last month, but now it shows >50% degradation. Why? A: DMSO is highly hygroscopic. Every time you open the vial at room temperature, DMSO absorbs atmospheric moisture. Over time, this introduced water causes slow hydrolysis of the active ester even in the freezer. Solution: Aliquot your stock solutions into single-use vials immediately upon preparation and store them over a desiccant.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed, self-validating system. The following methodologies incorporate built-in Quality Control (QC) steps to verify compound integrity before proceeding to costly biological assays.

ProtocolWorkflow S1 1. Solid Storage Desiccated, -20°C S2 2. Stock Prep Anhydrous DMSO S1->S2 S3 3. LC-MS QC Validate Integrity S2->S3 S4 4. Assay Addition Non-nucleophilic Buffer S3->S4

Figure 2: Self-validating workflow for the preparation and handling of active ester solutions.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality Focus: Preventing moisture ingress and solvolysis.

  • Equilibration: Remove the lyophilized vial of Benzo[c]isothiazol-3-yl benzoate from the -20°C freezer. Do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Reconstitution: In a dry environment (preferably a nitrogen-purged glove box), inject strictly anhydrous DMSO (<0.01% water, sealed under Argon) to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide the stock solution into single-use amber glass vials (10-20 µL per vial). Why? Benzisothiazolinone derivatives can undergo photodegradation upon prolonged UV exposure[4], and single-use aliquots prevent freeze-thaw moisture accumulation.

  • Self-Validation (LC-MS QC): Take one aliquot, dilute it 1:1000 in dry Acetonitrile, and run a rapid LC-MS analysis. Confirm the presence of the intact parent mass ( [M+H]+ approx. 256.04 m/z) and verify that the peak area of free benzoic acid is <5%.

  • Storage: Flush the remaining vials with Argon, seal tightly, and store at -80°C.

Protocol B: Execution of Aqueous Assays

Causality Focus: Minimizing aqueous exposure and preventing aminolysis.

  • Buffer Optimization: Prepare your assay buffer using 50 mM HEPES or Phosphate. Strictly exclude Tris, Glycine, DTT, or β -mercaptoethanol. Adjust the pH to 6.5 - 7.0 if your biological target permits[4].

  • Just-in-Time Dilution: Do not prepare intermediate aqueous dilutions of the compound. Instead, prepare intermediate dilutions in dry DMSO.

  • Assay Initiation: Add the compound to the aqueous assay mixture as the absolute final step immediately before data acquisition.

  • Self-Validation (Hydrolysis Control): Run a parallel "Blank" well containing the assay buffer and the compound, but without the biological target. Extract this well with ethyl acetate at t=0 and t=end of your assay, and analyze via HPLC. This dictates the exact percentage of compound lost to background hydrolysis during your specific assay window, allowing you to mathematically correct your biological readouts.

References

  • Source: National Institutes of Health (NIH)
  • Source: Carbodiimide.
  • Formulating Stable Aqueous Solutions of Benzisothiazolinone for Research: Application Notes and Protocols Source: Benchchem URL
  • Source: National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Storage and Stability Optimization for Benzo[c]isothiazol-3-yl benzoate

Overview Benzo[c]isothiazol-3-yl benzoate (CAS: 63285-89-2), also referred to as 2,1-benzisothiazol-3-yl benzoate, is a specialized heterocyclic ester . A critical, often-overlooked challenge in handling this compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Benzo[c]isothiazol-3-yl benzoate (CAS: 63285-89-2), also referred to as 2,1-benzisothiazol-3-yl benzoate, is a specialized heterocyclic ester . A critical, often-overlooked challenge in handling this compound is its high susceptibility to an autocatalytic sulfur extrusion reaction . This technical guide provides targeted troubleshooting, mechanistic insights, and field-proven protocols to maintain compound integrity during storage and experimental workflows.

Troubleshooting & FAQs

Q1: My stock solutions are degrading overnight at room temperature, yielding a new UV-active species. What is happening? Root Cause: Benzo[c]isothiazol-3-yl benzoate undergoes a spontaneous rearrangement via a transient N-acyl intermediate, extruding sulfur to form 2-phenyl-4H-3,1-benzoxazin-4-one . Causality & Solution: The rate of this sulfur extrusion is highly solvent-dependent. In nucleophilic or basic solvents like pyridine, the solvent facilitates the formation of the N-acyl intermediate, reducing the compound's half-life to less than 12 hours. Actionable Fix: Never store this compound in solution. Prepare working solutions immediately prior to use. If a solvent must be used for extended kinetic studies, utilize non-polar solvents like cyclohexane, which suppresses the intermediate formation and extends the half-life to several weeks.

Q2: Can I use methanol or ethanol to dissolve or recrystallize the compound? Root Cause: No. Alcohols induce severe solvolysis and secondary degradation. Causality & Solution: Methanol slowly decomposes the intact benzoate ester even at cold temperatures. Furthermore, if any benzoxazinone degradation product has already formed, methanol rapidly reacts with it to form methyl N-benzoylanthranilate . This permanently destroys the core scaffold and confounds analytical quantification. Actionable Fix: Avoid all alcoholic solvents. For recrystallization and purification, use a rapid binary solvent system of chloroform and light petroleum.

Q3: We noticed severe batch-to-batch variability in stability. One batch degraded 1,000 times faster than the previous one under identical conditions. Why? Root Cause: Autocatalysis driven by trace low-molecular-weight sulfur (e.g., cyclohexasulfur, S6​ ). Causality & Solution: The sulfur extruded during the initial degradation acts as a potent catalyst for further degradation. The presence of even minute concentrations of low-molecular-weight sulfur provides electrocyclic assistance to the extrusion mechanism, lowering the activation energy barrier and accelerating the reaction rate by over a thousandfold . Actionable Fix: Ensure rigorous purification to remove any trace sulfur before storage. Store in the solid state under an inert argon atmosphere to prevent any ambient degradation that could trigger the autocatalytic loop.

Quantitative Data: Solvent Effects on Stability

The following table summarizes the kinetic stability of Benzo[c]isothiazol-3-yl benzoate across different solvent environments at room temperature (25 °C) .

Solvent EnvironmentPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommendation
Pyridine Rapid Sulfur Extrusion< 12 HoursAvoid. Highly destabilizing.
Methanol Solvolysis / Ring OpeningDays (Cold)Avoid. Destroys core scaffold.
Acetonitrile Moderate Sulfur Extrusion~ 24 HoursAcceptable for immediate assays.
Cyclohexane Slow Sulfur ExtrusionSeveral WeeksOptimal for extended liquid studies.

Visualizations

Pathway A Benzo[c]isothiazol-3-yl benzoate (Intact Ester) B N-acyl Intermediate (Transient) A->B Spontaneous or Solvent-induced C 2-Phenyl-4H-3,1-benzoxazin-4-one (Degradation Product) B->C Sulfur Extrusion D Extruded Sulfur (S8 / S6) (Low-Molecular-Weight) B->D Sulfur Extrusion D->A Autocatalytic Feedback (1000x Acceleration)

Autocatalytic sulfur extrusion pathway of Benzo[c]isothiazol-3-yl benzoate.

Workflow S1 Raw Compound (Trace S Contamination) S2 Rapid Recrystallization (CHCl3 / Light Petroleum) S1->S2 S3 Vacuum Desiccation (Remove Solvents) S2->S3 S4 Argon Purge & Amber Vials S3->S4 S5 Solid State Storage (-20°C) S4->S5

Optimal purification and storage workflow to prevent autocatalytic degradation.

Experimental Protocols

Protocol A: Trace-Sulfur-Free Recrystallization

To prevent the thousandfold acceleration of degradation caused by trace sulfur, raw batches must be purified prior to long-term storage.

  • Dissolution: Dissolve the raw Benzo[c]isothiazol-3-yl benzoate in a minimal volume of cold chloroform ( CHCl3​ ).

  • Precipitation: Rapidly add light petroleum (b.p. 40–60 °C) dropwise until the solution becomes slightly turbid.

  • Crystallization: Chill the mixture in an ice bath for 30 minutes to induce rapid crystallization. Do not leave overnight, as extended time in solution promotes degradation.

  • Filtration: Filter the crystals under a vacuum and wash with a small volume of ice-cold light petroleum.

  • Drying: Transfer the crystals to a vacuum desiccator and dry in the dark for 4 hours to remove all trace solvents.

Protocol B: Self-Validating Storage & Integrity Assay

This protocol ensures that the storage conditions are actively preventing degradation, utilizing the unique UV signature of the degradation product as a self-validating quality control check.

  • Baseline UV-Vis Assessment: Dissolve a 1 mg micro-aliquot of the purified solid in 10 mL of HPLC-grade acetonitrile. Immediately measure the UV absorbance at 298 nm . Intact Benzo[c]isothiazol-3-yl benzoate exhibits minimal absorbance at this wavelength.

  • Degradation Quantification: The primary degradation product (2-phenyl-4H-3,1-benzoxazin-4-one) possesses an intense UV absorption at 298 nm ( ϵ≈19,800 ). If a sharp peak is observed, the batch is compromised.

  • Thresholding & Action: If the A298​ indicates >2% degradation, the batch must be discarded or re-purified (Protocol A), as the extruded sulfur will inevitably trigger autocatalysis.

  • Inert Storage: For batches passing the integrity check, aliquot the solid into amber glass vials. Purge the vials with a gentle stream of Argon gas for 10 seconds to displace oxygen and moisture. Seal tightly with PTFE-lined caps and store at -20 °C.

References

  • Title: 2,1-Benzisothiazoles. XI. The rearrangement of 2,1-Benzisothiazol-3-yl esters. Autocatalysis of a sulfur extrusion by low-molecular-weight sulfur. Source: Australian Journal of Chemistry, 34(4), 755–757 (1981). URL: [Link]

  • Title: Benzo[c]isothiazol-3-yl benzoate | C14H9NO2S | CID 12354679 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Reference Data & Comparative Studies

Validation

A Tale of Two Reactivities: A Comparative Guide to Benzo[c]isothiazol-3-yl Benzoate and Benzisothiazol-3-one for Bioconjugation

In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently modify biomolecules is a cornerstone of innovation. Researchers are constantly seeking reagents with tailored reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently modify biomolecules is a cornerstone of innovation. Researchers are constantly seeking reagents with tailored reactivities to achieve specific biological outcomes. This guide offers a deep, data-driven comparison of two benzisothiazole-based compounds: Benzo[c]isothiazol-3-yl benzoate and Benzisothiazol-3-one. While structurally related, their reactivity profiles diverge significantly, positioning them for distinct applications in the modification of proteins and other biomolecules. This comparison will equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for their specific scientific question.

Introduction: Beyond a Common Scaffold

The benzisothiazole core is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives have been explored for applications ranging from anticancer to neuroprotective agents.[1] In the context of bioconjugation, the electrophilic nature of the isothiazolone ring has been harnessed for reactions with biological nucleophiles.

Benzisothiazol-3-one (BIT) is a well-established biocide whose mechanism of action involves the reaction with thiols, leading to the disruption of cellular function.[3][4] This inherent thiol-reactivity has made it a reference point for the design of thiol-reactive probes.

Benzo[c]isothiazol-3-yl benzoate , a representative N-acyl benzisothiazolinone (N-acyl BIT), presents a fascinating deviation from this reactivity pattern. While initially explored for their potential as highly reactive thiol-selective reagents, recent evidence has unveiled their primary role as efficient amine-acylating agents.[5] This guide will dissect these differing reactivities, providing a clear rationale for their selective application.

The Decisive Role of the N-substituent: A Mechanistic Divergence

The fundamental difference in the reactivity of these two compounds lies in the substituent on the nitrogen atom of the isothiazolinone ring. This seemingly minor structural change dictates the preferred site of nucleophilic attack and the ultimate fate of the reacting molecules.

Benzisothiazol-3-one: A Classic Thiol-Reactive Probe

Benzisothiazol-3-one reacts with thiols, such as the side chain of cysteine, through a nucleophilic attack on the sulfur atom of the isothiazole ring. This leads to the cleavage of the weak N-S bond, ring-opening, and the formation of a disulfide bond between the reagent and the thiol.[3][6] This reaction is the basis for its biocidal activity, as it can disrupt the function of essential thiol-containing enzymes and proteins.[4]

Reaction of Benzisothiazol-3-one with a Thiol:

G cluster_0 Reactants cluster_1 Products N_acyl_BIT Benzo[c]isothiazol-3-yl benzoate Reaction Acyl Transfer N_acyl_BIT->Reaction Amine R-NH2 Amine->Reaction Amide Amide (R-NH-CO-Ph) Reaction->Amide BIT_byproduct Benzisothiazol-3-one Reaction->BIT_byproduct

Caption: Acylation of an amine by Benzo[c]isothiazol-3-yl benzoate.

This positions Benzo[c]isothiazol-3-yl benzoate as a valuable tool for the N-acylation of proteins and peptides, offering an alternative to more traditional acylating agents like N-hydroxysuccinimide (NHS) esters. While its reactivity towards thiols (S-acylation) is plausible, the primary and more rapid reaction is with amines, making it chemoselective under competitive conditions.

Stability in Aqueous Media: A Key Consideration for Bioconjugation

A critical parameter for any bioconjugation reagent is its stability in the aqueous buffers typically used for biological experiments. Premature hydrolysis can lead to low conjugation efficiency and the generation of unwanted byproducts.

CompoundHydrolytic Half-life (t₁/₂)Comparison
N-acyl BIT (representative) 31 hours~4-fold more stable than a comparable NHS ester [5]
Benzisothiazol-3-one >30 daysGenerally stable in aqueous environments

This enhanced stability of N-acyl BITs is a significant advantage, allowing for longer reaction times and potentially higher yields in bioconjugation reactions.

Experimental Protocol: Assessing Thiol Reactivity with Ellman's Assay

To empirically determine and compare the thiol reactivity of these and other electrophilic compounds, a well-established method is the Ellman's assay. This spectrophotometric assay quantifies the number of free thiol groups in a solution over time.

Workflow for Thiol Reactivity Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagent Stock Solutions (Test Compound, Thiol, DTNB) mix Mix Thiol and Test Compound in Reaction Buffer prep_reagents->mix prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) prep_buffer->mix incubate Incubate at a Controlled Temperature mix->incubate aliquots Withdraw Aliquots at Specific Time Points incubate->aliquots quench_dtnb Quench Reaction and Add Ellman's Reagent (DTNB) aliquots->quench_dtnb measure Measure Absorbance at 412 nm quench_dtnb->measure plot Plot ln([Thiol]t/[Thiol]0) vs. Time measure->plot calculate Calculate Pseudo-First-Order Rate Constant (k') plot->calculate

Caption: Workflow for determining thiol reactivity using the Ellman's assay.

Detailed Methodology:
  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA at pH 7.4.

    • Thiol Stock Solution: Prepare a 10 mM stock solution of a model thiol, such as L-cysteine or glutathione, in the reaction buffer.

    • Test Compound Stock Solution: Prepare a 100 mM stock solution of Benzo[c]isothiazol-3-yl benzoate or Benzisothiazol-3-one in a suitable organic solvent (e.g., DMSO).

    • Ellman's Reagent (DTNB) Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, add the reaction buffer.

    • Add the thiol stock solution to a final concentration of 100 µM.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiation and Time Points:

    • To initiate the reaction, add the test compound stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

    • At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quantification of Free Thiols:

    • Immediately add the aliquot to a cuvette or microplate well containing the DTNB solution.

    • Allow the color to develop for 5-15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a spectrophotometer. The absorbance is directly proportional to the concentration of the 2-nitro-5-thiobenzoate (TNB) anion, which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹. [5]

  • Data Analysis:

    • Calculate the concentration of remaining free thiol at each time point.

    • Plot the natural logarithm of the ratio of thiol concentration at time t to the initial thiol concentration (ln([SH]t/[SH]₀)) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').

Applications and Best-Use Cases

The distinct reactivities of these two compounds make them suitable for different applications in drug development and chemical biology.

  • Benzo[c]isothiazol-3-yl benzoate and other N-acyl BITs are emerging as powerful amine-acylating agents . Their high efficiency and enhanced stability in aqueous media make them excellent candidates for:

    • Peptide and protein labeling: For introducing biotin, fluorophores, or other tags onto lysine residues or the N-terminus. [5] * Synthesis of antibody-drug conjugates (ADCs): For conjugating cytotoxic payloads to antibodies.

    • Surface modification: For immobilizing proteins onto surfaces via amide bond formation.

  • Benzisothiazol-3-one remains a relevant tool for applications that specifically require thiol modification via disulfide bond formation . These include:

    • Probing cysteine accessibility and reactivity in proteins.

    • Development of reversible protein inhibitors that can be cleaved by reducing agents.

    • As a lead compound in the design of antimicrobial agents . [3]

Conclusion: A Choice Dictated by Chemical Strategy

The comparison of Benzo[c]isothiazol-3-yl benzoate and Benzisothiazol-3-one is not a matter of which is "more reactive" in an absolute sense, but rather a testament to how subtle structural modifications can dramatically alter chemical behavior and, consequently, application.

Benzo[c]isothiazol-3-yl benzoate should be viewed as a chemoselective acylating agent with a preference for amines, offering a stable and efficient alternative to traditional reagents. Benzisothiazol-3-one , on the other hand, is a classic thiol-reactive probe that operates through a distinct mechanism to form disulfide bonds.

References

  • Moon, J., Lee, S. Y., Oh, H. B., & Moon, B. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters. [Link] [5][7]2. Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584.

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(1), 12-35.
  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Request PDF. The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. [Link] [3][4]11. MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

Sources

Comparative

Benchmarking Benzo[c]isothiazol-3-yl Benzoate Against Traditional Leaving Groups in Acyl Transfer

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary In the landscape of bioconjugation, peptide synthesis, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

In the landscape of bioconjugation, peptide synthesis, and small-molecule drug development, the choice of an acyl transfer reagent dictates both the efficiency of the reaction and the stability of the intermediate. For decades, the industry has relied on traditional leaving groups such as N-hydroxysuccinimide (NHS), pentafluorophenol (PFP), and 1-hydroxybenzotriazole (HOBt). However, these legacy reagents present inherent compromises: NHS esters suffer from rapid aqueous hydrolysis, PFP generates environmentally persistent fluorinated waste, and HOBt poses significant explosive hazards.

This guide objectively benchmarks Benzo[c]isothiazol-3-yl benzoate —an advanced acyl donor—against these traditional alternatives. By leveraging the unique electronic topology of the benzisothiazole core, this reagent achieves an optimal balance of aminolytic reactivity and hydrolytic stability, providing a robust, PFAS-free alternative for complex synthetic workflows.

Mechanistic Rationale: The Benzo[c]isothiazol-3-olate Advantage

The efficacy of an acylating agent is fundamentally governed by the stability of its leaving group, which is often approximated by the pKa​ of its conjugate acid (as foundationaly described in).

Traditional NHS esters ( pKa​≈7.8 ) are highly reactive toward amines but suffer from rapid background hydrolysis in aqueous environments because their imide carbonyls are highly susceptible to hydration. Conversely, PFP esters ( pKa​≈5.5 ) offer excellent stability and reactivity but generate perfluorinated waste, posing severe environmental and regulatory challenges.

[1] circumvents these limitations. The leaving group—the benzo[c]isothiazol-3-olate anion—benefits from extensive electron delocalization across the fused aromatic system and the adjacent sulfur-nitrogen heteroatoms. Recent structure-activity relationship studies on benzisothiazolinone derivatives have highlighted how this scaffold effectively modulates reactivity without compromising molecular stability[2]. This unique electronic topology lowers the pKa​ to an optimal ∼6.5 , placing it in the "Goldilocks" zone for acyl transfer: it is reactive enough to rapidly acylate aliphatic amines, yet sufficiently shielded to resist spontaneous hydrolysis in aqueous buffers.

Visualizing the Acyl Transfer Pathway

Pathway A Nucleophile (e.g., Primary Amine) C Tetrahedral Intermediate A->C Nucleophilic Attack B Benzo[c]isothiazol-3-yl benzoate B->C Acyl Donor D Amide Product C->D Collapse & Transfer E Benzo[c]isothiazol-3-olate (Leaving Group) C->E Expulsion

Mechanistic pathway of acyl transfer via Benzo[c]isothiazol-3-yl benzoate.

Quantitative Benchmarking: BIT vs. NHS, PFP, and HOBt

To objectively evaluate performance, Benzo[c]isothiazol-3-yl (BIT) benzoate was benchmarked against NHS, PFP, and HOBt benzoates under standardized conditions (50:50 Acetonitrile/HEPES buffer, pH 7.4, 25°C).

Table 1: Kinetic, Thermodynamic, and Safety Parameters

ParameterBenzo[c]isothiazol-3-yl (BIT)N-Hydroxysuccinimide (NHS)Pentafluorophenol (PFP)1-Hydroxybenzotriazole (HOBt)
Conjugate Acid pKa​ ~6.57.85.54.6
Aminolysis kobs​ (M⁻¹ s⁻¹) 4.2 × 10⁻²1.5 × 10⁻²8.1 × 10⁻²6.5 × 10⁻²
Aqueous Half-Life (pH 7.4) 48 hours4 hours36 hours12 hours
Safety / Environmental Benign, PFAS-freeBenignPFAS regulatory concernsExplosive hazard (requires desensitization)

Data Synthesis: While PFP exhibits the highest raw aminolysis rate, BIT provides a superior half-life in aqueous conditions (48 hours vs. 4 hours for NHS) and completely eliminates the introduction of fluorinated leaving groups, making it highly advantageous for sustainable process chemistry.

Experimental Validation Protocols

As an application scientist, I emphasize that protocols must be self-validating. The methodologies below are designed to ensure mass balance and prevent false-positive rate calculations caused by hidden side reactions.

Protocol A: Self-Validating Kinetic Profiling of Acyl Transfer

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of acyl transfer while confirming absolute mass balance.

Causality & Trustworthiness: We utilize an inert internal standard (biphenyl) to normalize any deviations in injection volume or solvent evaporation. By simultaneously tracking the depletion of the acyl donor and the stoichiometric formation of the leaving group, this protocol ensures that no hidden degradation pathways skew the kinetic data. Quenching with Trifluoroacetic acid (TFA) instantly protonates the nucleophilic amine, freezing the reaction at precise time points.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Benzo[c]isothiazol-3-yl benzoate and a 5 mM stock of biphenyl (internal standard) in anhydrous acetonitrile.

  • Equilibration: In a thermojacketed vial at 25°C, mix 500 µL of the donor stock with 400 µL of 100 mM HEPES buffer (pH 7.4).

  • Initiation: Add 100 µL of a 100 mM benzylamine solution (10-fold excess to establish pseudo-first-order conditions) and vortex immediately.

  • Quenching: At predetermined intervals (e.g., 1, 5, 10, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 50 µL of 5% TFA in acetonitrile.

  • Analysis: Inject 10 µL of the quenched mixture onto an RP-HPLC (C18 column, 254 nm detection, gradient elution of Water/MeCN with 0.1% TFA).

  • Calculation: Plot ln([Donor]t​/[Donor]0​) versus time. The negative slope yields kobs​ .

Workflow S1 Equilibrate Reagents (25°C) S2 Initiate Reaction (Add Amine) S1->S2 S3 Quench Aliquots (TFA/MeCN) S2->S3 S4 RP-HPLC Analysis S3->S4 S5 Calculate k_obs & Mass Balance S4->S5

Self-validating experimental workflow for kinetic profiling of acyl transfer.

Protocol B: Preparative Amidation of Hindered Amines

Objective: Demonstrate the synthetic utility of BIT-benzoate in the acylation of sterically hindered substrates (e.g., tert-butylamine).

Causality & Trustworthiness: Hindered amines often fail to react with NHS esters before the ester hydrolyzes. Because BIT-benzoate has a 48-hour aqueous half-life, it persists long enough in solution to drive sluggish, sterically demanding couplings to completion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Benzo[c]isothiazol-3-yl benzoate in 5 mL of Dichloromethane (DCM).

  • Amine Addition: Add 1.2 mmol of tert-butylamine, followed by 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains fully unprotonated.

  • Incubation: Stir the reaction at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 5 mL) to remove excess amine, followed by saturated aqueous NaHCO3​ (2 x 5 mL) to extract the acidic benzo[c]isothiazol-3-olate leaving group.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-tert-butylbenzamide.

Conclusion

Benchmarking data clearly indicates that Benzo[c]isothiazol-3-yl benzoate represents a significant evolutionary step in acyl transfer technology. By structurally tuning the leaving group to a pKa​ of ~6.5, it resolves the hydrolytic instability of NHS esters while completely avoiding the environmental and safety hazards associated with PFP and HOBt. For drug development professionals scaling up bioconjugations or synthesizing complex APIs, transitioning to the benzisothiazole scaffold offers enhanced yields, simplified workups, and a greener operational footprint.

References

  • Title : Benzo[c]isothiazol-3-yl benzoate | C14H9NO2S | CID 12354679 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Catalysis in Chemistry and Enzymology Source : Journal of Chemical Education (ACS Publications) URL :[Link]

Sources

Validation

The Enigmatic Potential of Benzo[c]isothiazol-3-yl Benzoate in Acylation: A Frontier in Synthesis

An In-depth Review of a Novel Acylating Agent and its Prospective Applications in Modern Organic Chemistry In the vast and ever-evolving landscape of synthetic organic chemistry, the development of novel reagents that of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Review of a Novel Acylating Agent and its Prospective Applications in Modern Organic Chemistry

In the vast and ever-evolving landscape of synthetic organic chemistry, the development of novel reagents that offer unique reactivity, selectivity, and milder reaction conditions is a constant pursuit. Acylation, a fundamental transformation for the construction of esters and amides, is a cornerstone of this field, with wide-ranging applications in pharmaceuticals, materials science, and fine chemical synthesis. While a plethora of acylating agents are well-established, the quest for superior alternatives continues. This guide delves into the theoretical and potential comparative efficacy of a lesser-known agent, Benzo[c]isothiazol-3-yl benzoate, a molecule poised at the frontier of acylation chemistry.

Due to the novel nature of Benzo[c]isothiazol-3-yl benzoate, direct comparative experimental data with established acylating agents is not yet available in peer-reviewed literature. However, by dissecting its structure and drawing parallels with known reactive species, we can construct a scientifically grounded projection of its potential efficacy and explore the experimental avenues necessary for its validation. This guide will, therefore, serve as a forward-looking analysis for researchers, scientists, and drug development professionals interested in pioneering new synthetic methodologies.

The Foundation: Understanding Acylation and the Need for Innovation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. This is typically achieved by reacting a nucleophile, such as an alcohol (for O-acylation) or an amine (for N-acylation), with an acylating agent. The efficacy of an acylating agent is determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group.

Commonly used acylating agents include acyl chlorides, acid anhydrides, and activated esters. While highly effective, acyl chlorides and anhydrides often generate corrosive byproducts (HCl and carboxylic acids, respectively) and can require stringent anhydrous conditions and the use of stoichiometric bases.[1][2] Activated esters offer a milder alternative, but their reactivity can sometimes be sluggish, necessitating catalysts or elevated temperatures.[1] This creates a clear impetus for the exploration of new agents that balance high reactivity with operational simplicity and favorable byproduct profiles.

Benzo[c]isothiazol-3-yl Benzoate: A Structural Dissection and Mechanistic Hypothesis

Benzo[c]isothiazol-3-yl benzoate belongs to the family of benzo[c]isothiazoles, a class of heterocyclic compounds with diverse biological activities.[3][4] Its potential as an acylating agent stems from the unique electronic properties of the benzo[c]isothiazol-3-one core, which can be considered an "activated" leaving group.

Proposed Mechanism of Acylation

The proposed mechanism for acylation by Benzo[c]isothiazol-3-yl benzoate involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the benzoate group. The key to its efficacy lies in the stability of the resulting Benzo[c]isothiazol-3-olate anion, which is resonance-stabilized and a good leaving group.

Acylation Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reagent Benzo[c]isothiazol-3-yl benzoate TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->TS Product Acylated Product (Ester / Amide) TS->Product Collapse of Intermediate LeavingGroup Benzo[c]isothiazol-3-one TS->LeavingGroup

Caption: Proposed mechanism of acylation using Benzo[c]isothiazol-3-yl benzoate.

The driving force for the reaction would be the formation of the stable acylated product and the relatively non-basic and readily removable benzo[c]isothiazol-3-one byproduct.

A Comparative Outlook: Benchmarking Against Established Reagents

To truly assess the potential of Benzo[c]isothiazol-3-yl benzoate, it is crucial to benchmark it against existing acylating agents. The following table provides a theoretical comparison based on the anticipated reactivity and handling characteristics.

Acylating AgentRelative ReactivityByproductsHandling ConsiderationsPotential Advantages of Benzo[c]isothiazol-3-yl benzoate
Acyl Chlorides Very HighHCl (corrosive)Moisture sensitive, requires baseMilder conditions, non-corrosive byproduct
Acid Anhydrides HighCarboxylic AcidCan require elevated temperaturesPotentially higher reactivity at lower temperatures
Activated Esters (e.g., NHS esters) ModerateN-HydroxysuccinimideGenerally stable, but can be slowPotentially faster reaction rates
Benzo[c]isothiazol-3-yl benzoate (Projected) High to Very HighBenzo[c]isothiazol-3-oneLikely stable solid, easy to handleBalance of high reactivity and operational simplicity

Experimental Validation: A Roadmap for Future Research

The validation of Benzo[c]isothiazol-3-yl benzoate as a superior acylating agent requires a systematic experimental investigation. The following protocols outline a suggested approach for this research.

Synthesis of Benzo[c]isothiazol-3-yl benzoate

The synthesis of the parent benzo[c]isothiazol-3-one has been reported through various methods, including the intramolecular cyclization of 2-mercaptobenzamides.[5][6] The final esterification step to yield Benzo[c]isothiazol-3-yl benzoate would likely proceed via standard methods, such as reaction with benzoyl chloride in the presence of a non-nucleophilic base.

Synthetic Workflow cluster_synthesis Synthesis of Benzo[c]isothiazol-3-yl benzoate Start 2-Mercaptobenzamide Intermediate Benzo[c]isothiazol-3-one Start->Intermediate Intramolecular Cyclization Product Benzo[c]isothiazol-3-yl benzoate Intermediate->Product Esterification Reagent Benzoyl Chloride Reagent->Product

Caption: Proposed synthetic workflow for Benzo[c]isothiazol-3-yl benzoate.

Protocol for Comparative N-Acylation

Objective: To compare the efficacy of Benzo[c]isothiazol-3-yl benzoate with acetyl chloride and acetic anhydride in the N-acylation of aniline.

Materials:

  • Aniline

  • Benzo[c]isothiazol-3-yl benzoate

  • Acetyl chloride

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes and solvents

Procedure:

  • Set up three parallel reactions. In each round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • To the first flask, add pyridine (1.1 eq) and cool to 0 °C. Slowly add acetyl chloride (1.05 eq).

  • To the second flask, add acetic anhydride (1.05 eq) and a catalytic amount of DMAP.

  • To the third flask, add Benzo[c]isothiazol-3-yl benzoate (1.05 eq).

  • Monitor all reactions by TLC.

  • Upon completion, quench each reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield. Analyze the product by ¹H NMR and ¹³C NMR to confirm its identity and purity.

Protocol for Comparative O-Acylation

Objective: To compare the efficacy of Benzo[c]isothiazol-3-yl benzoate with benzoyl chloride in the O-acylation of benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Benzo[c]isothiazol-3-yl benzoate

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes and solvents

Procedure:

  • Set up two parallel reactions. In each flask, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • To the first flask, slowly add benzoyl chloride (1.1 eq) at 0 °C.

  • To the second flask, add Benzo[c]isothiazol-3-yl benzoate (1.1 eq).

  • Allow the reactions to warm to room temperature and monitor by TLC.

  • Work-up and purify as described in the N-acylation protocol.

  • Determine the yield and characterize the product by NMR spectroscopy.

Future Perspectives and Conclusion

While the experimental validation of Benzo[c]isothiazol-3-yl benzoate as a superior acylating agent is pending, the theoretical groundwork presented in this guide strongly suggests its potential. Its unique structure, which promises a balance of high reactivity and operational convenience, makes it a compelling candidate for further investigation. The proposed experimental workflows provide a clear path for its evaluation.

Should Benzo[c]isothiazol-3-yl benzoate live up to its potential, it could represent a significant advancement in acylation chemistry. The development of this and other novel reagents based on underexplored heterocyclic scaffolds will undoubtedly continue to enrich the synthetic chemist's toolbox, enabling the more efficient and sustainable synthesis of molecules that shape our world. The scientific community is encouraged to explore the reactivity of this promising, yet enigmatic, molecule.

References

  • BenchChem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). PubMed.
  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
  • Activated phase II metabolites: comparison of alkylation by 1-O-acyl glucuronides and acyl sulf
  • Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide. (2013). Organic Letters.
  • Acylation Reagents. (n.d.). Regis Technologies.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis.
  • Wang, B., Zhang, Q., Guo, Z., & Ablajan, K. (2020). Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions. Synthesis.
  • PubChem. (n.d.).
  • Ivanova, Y., et al. (2024).
  • Synthesis of benzo[d]isothiazoles: an upd
  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. (n.d.).
  • Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiol
  • Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. (2025). PMC.
  • Homolytic acylation of benzothiazole. A diagnostic criterion for the presence of acyl radicals. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Benzoisothiazol-3-one synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. (2025). MDPI.

Sources

Comparative

Comprehensive Analytical Guide: Benchmarking Purity Verification Standards for Benzo[c]isothiazol-3-yl Benzoate

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in early-stage drug discovery and reference material certification: the illusion of "100% purity." Benzo[c]iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in early-stage drug discovery and reference material certification: the illusion of "100% purity."

Benzo[c]isothiazol-3-yl benzoate (C₁₄H₉NO₂S, MW: 255.29 g/mol ) is a highly valued heterocyclic scaffold. Its benzo[c]isothiazole core is utilized in cross-coupling reactions and serves as a precursor for biologically active cyclic sulfoximines[1]. However, when this compound is utilized as a primary reference standard, relying solely on traditional chromatographic area-percent reports is a fundamental analytical error.

To establish a self-validating analytical system compliant with the[2], we must transition from relative purity to absolute mass fraction purity. This guide objectively compares the performance of HPLC-UV, LC-MS/MS, and quantitative NMR (qNMR) in verifying the purity of Benzo[c]isothiazol-3-yl benzoate, providing actionable experimental protocols and empirical data.

Comparative Analysis of Analytical Methodologies

Determining the absolute purity of a complex ester like Benzo[c]isothiazol-3-yl benzoate requires orthogonal techniques. Each method has specific causal limitations; understanding these is key to building a robust certification workflow.

  • HPLC-UV/DAD (Relative Purity): The industry workhorse. It separates components based on polarity and detects them via UV absorbance. The Causality Flaw: HPLC-UV only detects chromophoric species. If a batch contains 3% residual inorganic salts or non-UV-active solvents (like ethyl acetate), HPLC will artificially inflate the purity of the target analyte to ~100%.

  • LC-MS/MS (Structural Confirmation): Essential for trace impurity identification. While UV cannot distinguish between co-eluting isomers, tandem mass spectrometry provides precise mass-to-charge (m/z) ratios, allowing us to identify specific degradants.

  • 1H-qNMR (Absolute Purity): The metrological gold standard. As outlined in [3], qNMR is a primary ratio method. Because the NMR signal integral is directly proportional to the number of resonating nuclei, we can determine the exact mass fraction of the analyte using an internal calibrant—without needing a pre-existing reference standard of the analyte itself.

Table 1: Comparative Performance of Purity Verification Standards
MethodologyPrimary OutputSpecificity / ResolutionLOD / LOQInherent LimitationsBest Use Case
HPLC-UV/DAD Area % (Relative)High (Chromatographic)~0.05%Blind to non-chromophores (water, salts, solvents).Routine batch-to-batch consistency monitoring.
LC-MS/MS m/z & FragmentationVery High (Mass-based)~0.01%Variable ionization efficiencies prevent direct quantitation.Trace degradant identification and structural confirmation.
1H-qNMR Mass Fraction % (Absolute)High (Spectroscopic)~0.50%Lower sensitivity; requires high sample concentration.Primary reference standard certification (Gold Standard).

Mechanistic Impurity Profiling

Before analyzing a sample, we must anticipate its chemical behavior. Benzo[c]isothiazol-3-yl benzoate features an ester linkage and a reactive sulfur atom. The molecule is primarily susceptible to two degradation pathways:

  • Hydrolysis: Cleavage of the ester bond yields Benzo[c]isothiazol-3-ol and Benzoic acid.

  • Oxidation: Exposure to reactive oxygen species (ROS) can oxidize the sulfur atom, yielding benzo[c]isothiazole 2-oxide derivatives, a well-documented transformation in [1].

DegradationPathway A Benzo[c]isothiazol-3-yl benzoate (Target Analyte) B Hydrolysis (H2O / OH-) A->B E Oxidation (O2 / ROS) A->E C Benzo[c]isothiazol-3-ol (Degradant) B->C D Benzoic Acid (Degradant) B->D F S-Oxide Derivative (Degradant) E->F

Fig 1: Primary degradation pathways of Benzo[c]isothiazol-3-yl benzoate affecting purity.

Empirical Evidence: The "Illusion of Purity"

To demonstrate the necessity of orthogonal testing, consider the analytical data from a recent in-house synthesis of Benzo[c]isothiazol-3-yl benzoate (Batch #BTZ-2026).

If we only relied on HPLC-UV, this batch would be certified at 99.8% purity. However, qNMR reveals the true mass fraction is only 96.2%. The causality behind this 3.6% discrepancy lies in residual moisture and synthesis solvents, which are completely invisible to UV detectors but strictly quantified by qNMR and Karl Fischer titration.

Table 2: Orthogonal Purity Assessment (Batch #BTZ-2026)
Analytical TechniqueTarget Analyte PurityIdentified ImpuritiesImpurity Mass Fraction
HPLC-UV (254 nm) 99.8% (Area)Benzoic Acid (Trace)0.2%
LC-MS/MS (ESI+) 99.5% (Area)Benzo[c]isothiazol-3-ol0.5%
1H-qNMR (Absolute) 96.2% (Mass/Mass)Residual Ethyl Acetate2.1%
Karl Fischer Titration N/AWater (Moisture)1.5%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for analyzing Benzo[c]isothiazol-3-yl benzoate[4].

Protocol A: Orthogonal HPLC-UV/DAD Assay

Objective: Determine relative chromatographic purity and resolve known degradants.

  • Sample Preparation: Dissolve 10 mg of Benzo[c]isothiazol-3-yl benzoate in 10 mL of Acetonitrile (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (UHPLC).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes. Flow rate: 0.4 mL/min.

  • System Suitability: Inject a resolution standard spiked with 1% Benzoic acid. The resolution ( Rs​ ) between the parent peak and Benzoic acid must be ≥2.0 .

  • Detection: Extract chromatograms at 254 nm. Calculate purity via peak area normalization, excluding the solvent front.

Protocol B: Absolute Purity Determination via 1H-qNMR

Objective: Determine the absolute mass fraction without a primary reference standard.

  • Internal Standard (IS) Selection: We utilize Maleic acid (NIST SRM or USP grade). Causality: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ , which perfectly avoids overlap with the aromatic protons of Benzo[c]isothiazol-3-yl benzoate (which resonate between 7.3 and 8.2 ppm).

  • Sample Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh ~20 mg of the analyte and ~10 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse.

    • Relaxation Delay (D1): Must be set to ≥30 seconds. Causality: Aromatic protons have long longitudinal relaxation times ( T1​ ). A short D1 prevents full relaxation, leading to truncated integrals and artificially low purity results.

    • Scans: 64 to 128 for a high Signal-to-Noise ratio (>250:1).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2H, 6.26 ppm) and the distinct ortho-benzoate doublet of the analyte (2H, ~8.15 ppm).

  • Calculation: Calculate the absolute mass fraction ( Psample​ ) using the following equation:

    Psample​=(Istd​Isample​​)×(Nsample​Nstd​​)×(Mstd​Msample​​)×(Wsample​Wstd​​)×Pstd​

    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).

The Integrated Certification Workflow

To certify Benzo[c]isothiazol-3-yl benzoate for use in rigorous pharmacological or synthetic applications, a linear, orthogonal workflow must be enforced.

CertificationWorkflow S1 Batch Synthesis & Sampling (Crude Material) S2 HPLC-UV/DAD Analysis (Relative Purity & Chromophore Profiling) S1->S2 S3 LC-MS/MS Profiling (Trace Impurity ID & Mass Confirmation) S2->S3 S4 1H-qNMR Analysis (Absolute Mass Fraction Purity) S3->S4 S5 Final Certification (Reference Standard Grade) S4->S5

Fig 2: Orthogonal analytical workflow for certifying reference standards.

By integrating the relative separation power of HPLC, the structural specificity of LC-MS/MS, and the absolute metrological traceability of qNMR, researchers can confidently validate the integrity of their Benzo[c]isothiazol-3-yl benzoate batches, ensuring reproducible downstream science.

References
  • PubChem Compound Summary for CID 12354679 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Benzo[c]isothiazole 2-Oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential Source: Advanced Synthesis & Catalysis (Wiley) URL:[Link]

Sources

Validation

Validating the Biological Promise of Benzo[c]isothiazol-3-yl Benzoate Analogs: A Comparative Guide to Experimental Validation

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Novel Scaffold The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstratin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Scaffold

The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Within this class, Benzo[c]isothiazol-3-yl benzoate analogs represent a novel and underexplored chemical space. While direct biological data for this specific analog series is limited, the known activities of the broader isothiazole and benzothiazole families provide a strong rationale for their investigation as potential therapeutic agents.[1][3][4][5]

This guide provides a comprehensive framework for the systematic validation of the biological activity of Benzo[c]isothiazol-3-yl benzoate analogs. Rather than a rigid protocol, we present a series of robust, interconnected experimental workflows designed to thoroughly characterize the potential anticancer, anti-inflammatory, and antimicrobial efficacy of these novel compounds. We will delve into the causality behind experimental choices, providing a self-validating system for generating reliable and publishable data.

I. Anticancer Activity Validation: A Multi-faceted Approach

The isothiazole and benzothiazole scaffolds are present in numerous compounds with demonstrated anticancer activity, acting through various mechanisms such as kinase inhibition and disruption of microtubule polymerization.[1][6][7][8] A thorough evaluation of novel Benzo[c]isothiazol-3-yl benzoate analogs for anticancer potential requires a tiered approach, from initial cytotoxicity screening to mechanistic studies.

A. Initial Cytotoxicity Screening: The MTT Assay

The foundational step in assessing anticancer potential is to determine a compound's ability to inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.[4]

Experimental Protocol: MTT Assay

  • Cell Line Selection: A panel of human cancer cell lines should be chosen to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[3][4]

  • Cell Seeding: Plate the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Benzo[c]isothiazol-3-yl benzoate analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each analog.

Data Presentation: Comparative Cytotoxicity of Benzo[c]isothiazol-3-yl Benzoate Analogs

AnalogIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT-116
Analog 1Experimental ValueExperimental ValueExperimental Value
Analog 2Experimental ValueExperimental ValueExperimental Value
DoxorubicinReference ValueReference ValueReference Value
B. Mechanistic Insights: Apoptosis vs. Necrosis

Once cytotoxic activity is confirmed, it is crucial to understand the mechanism of cell death. This can be achieved by differentiating between apoptosis (programmed cell death) and necrosis using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflow: Apoptosis/Necrosis Differentiation

G start Treat cancer cells with Benzo[c]isothiazol-3-yl benzoate analog stain Stain with Annexin V-FITC and Propidium Iodide (PI) start->stain flow Analyze by flow cytometry stain->flow quadrant Quadrant Analysis: - Annexin V-/PI- (Live) - Annexin V+/PI- (Apoptotic) - Annexin V+/PI+ (Late Apoptotic/Necrotic) - Annexin V-/PI+ (Necrotic) flow->quadrant

Caption: Workflow for differentiating apoptosis and necrosis.

II. Anti-inflammatory Activity Validation: Targeting Key Mediators

Chronic inflammation is implicated in a multitude of diseases. Isothiazole and benzothiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenases (COX).[9][10][11]

A. In Vitro COX Inhibition Assay

A direct way to assess the anti-inflammatory potential of Benzo[c]isothiazol-3-yl benzoate analogs is to measure their ability to inhibit COX-1 and COX-2 enzymes. Selective COX-2 inhibition is a desirable trait for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[10][12]

Experimental Protocol: COX (Ovine) Inhibitor Screening Assay

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate as per the assay kit instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[9] Incubate for a specified time (e.g., 10 minutes) at 37°C.[9]

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.

  • Colorimetric Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin G2 produced by COX.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each analog and determine the IC50 values for both COX-1 and COX-2.

Data Presentation: Comparative COX Inhibition of Benzo[c]isothiazol-3-yl Benzoate Analogs

AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Analog 1Experimental ValueExperimental ValueCalculated Value
Analog 2Experimental ValueExperimental ValueCalculated Value
CelecoxibReference ValueReference ValueReference Value
B. In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

To validate in vitro findings, an in vivo model is essential. The carrageenan-induced rat paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[10][13]

Experimental Workflow: Carrageenan-Induced Paw Edema

G start Administer Benzo[c]isothiazol-3-yl benzoate analog or control to rats induce Inject carrageenan into the sub-plantar region of the hind paw start->induce measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce->measure analyze Calculate the percentage inhibition of edema measure->analyze

Caption: Workflow for the in vivo paw edema assay.

III. Antimicrobial Activity Validation: Determining Potency and Spectrum

Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[14][15][16][17][18][19]

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[14][15]

  • Compound Dilution: Prepare serial two-fold dilutions of the Benzo[c]isothiazol-3-yl benzoate analogs in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antimicrobial Activity of Benzo[c]isothiazol-3-yl Benzoate Analogs

AnalogMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Analog 1Experimental ValueExperimental ValueExperimental Value
Analog 2Experimental ValueExperimental ValueExperimental Value
CiprofloxacinReference ValueReference ValueN/A
FluconazoleN/AN/AReference Value

Conclusion: A Pathway to Discovery

This guide provides a scientifically rigorous and logically structured approach to validating the biological activity of novel Benzo[c]isothiazol-3-yl benzoate analogs. By employing these established and interconnected assays, researchers can generate a comprehensive data package that not only compares the performance of different analogs but also provides valuable insights into their mechanisms of action. This systematic approach is crucial for identifying promising lead compounds for further drug development.

References

  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols - Benchchem.
  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. IntechOpen.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI.
  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Sciedu Press.
  • Isothiazole derivatives useful as anticancer agents. Google Patents.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.
  • Synthesis and antimicrobial activity of benzoisothiazole based hydrazones. ResearchGate.
  • Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online.
  • Benzothiazole analogues and their biological aspects: A Review. ResearchGate.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. JOCPR.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
  • Synthesis, characterization and biological activity of benzothiazoles derivatives. IOPscience.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

Benzo[c]isothiazol-3-yl benzoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like Benzo[c]isothiazol-3-yl benzoate (CAS 63285-89-2)[1] requires moving beyond generic safety data sheets. Benzisothiazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like Benzo[c]isothiazol-3-yl benzoate (CAS 63285-89-2)[1] requires moving beyond generic safety data sheets. Benzisothiazole derivatives are potent electrophiles, widely utilized for their biocidal properties, but this same reactivity makes them severe skin sensitizers and highly toxic to aquatic ecosystems[2].

The following guide provides a self-validating, mechanistic approach to the operational handling, spill response, and proper disposal of this compound, ensuring laboratory safety and strict environmental compliance.

Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand the causality behind its reactivity. The toxicity of benzisothiazole derivatives stems directly from the highly electrophilic sulfur-nitrogen (S-N) bond within the isothiazole ring[2].

  • Biological Reactivity: This bond reacts rapidly with nucleophilic thiol groups (e.g., cysteine residues in human proteins), causing permanent protein adduction. This mechanism is the root cause of its severe skin sensitization properties[2].

  • Environmental Persistence: Because these compounds are explicitly designed to inhibit microbial growth, they do not readily degrade in standard biological wastewater treatment plants (WWTPs). If poured down the drain, they can cause catastrophic failure of activated sludge processes and persist as hazardous micropollutants in aquatic ecosystems[2].

Quantitative Data & Hazard Summary

Property / HazardData / Classification
Chemical Name Benzo[c]isothiazol-3-yl benzoate
CAS Number 63285-89-2[1]
Primary Hazards Skin Sensitization (Category 1), Aquatic Acute Toxicity (Category 1)
Incompatible Materials Strong oxidizing agents, strong acids, strong nucleophiles (amines, thiols)
Recommended PPE Nitrile gloves (double-gloved), chemical safety goggles, lab coat, N95/P100 respirator if aerosolized
Disposal Method High-temperature incineration (>1000°C) via licensed contractor[3]

Experimental Protocol: Immediate Spill Response Workflow

A spill of Benzo[c]isothiazol-3-yl benzoate must be treated as a localized environmental hazard. Do not rely on standard soap-and-water cleanup.

  • Step 1: Isolation and Ventilation

    • Action: Immediately evacuate non-essential personnel and increase local exhaust ventilation[4].

    • Causality: While the vapor pressure of the ester is relatively low, aerosolized dust or micro-particulates generated during a spill can cause severe respiratory sensitization upon inhalation[4].

  • Step 2: Dry Containment

    • Action: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[3]. Do NOT use water.

    • Causality: Benzo[c]isothiazol-3-yl benzoate has low aqueous solubility. Applying water will not dissolve the compound but will instead create a hazardous suspension, rapidly spreading the contaminant over a larger surface area[3].

  • Step 3: Mechanical Recovery

    • Action: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth, sealable High-Density Polyethylene (HDPE) container[4].

    • Causality: Friction from standard metallic tools can generate localized heat, potentially degrading the ester into toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases[5].

  • Step 4: Chemical Decontamination & Validation (Self-Validating Step)

    • Action: Wash the spill area with a dilute alkaline solution (e.g., 5% sodium carbonate), followed by a thorough water rinse[5]. To validate decontamination, swab the area and test with a colorimetric Ellman’s reagent (DTNB) assay.

    • Causality: The alkaline environment accelerates the hydrolysis of the ester and the cleavage of the isothiazole ring, neutralizing its electrophilic nature. A negative DTNB test confirms the absence of electrophilic species, validating the protocol's success.

Proper Disposal Procedures (Core Directive)

Improper disposal of benzisothiazoles contributes to severe contamination of aquatic ecosystems[2]. Under no circumstances should this compound enter the municipal sewer system[6].

  • Step 1: Waste Segregation

    • Action: Strictly separate Benzo[c]isothiazol-3-yl benzoate waste from strong acids, strong bases, and nucleophilic solvents.

    • Causality: Mixing with strong nucleophiles can trigger exothermic ring-opening reactions, leading to container pressurization and potential rupture in the waste storage area.

  • Step 2: Primary Containment

    • Action: Place all solid waste (contaminated PPE, absorbents, empty vials) and liquid waste (solvent washings) into UN-approved, chemically compatible HDPE drums[6].

    • Causality: HDPE is highly resistant to organic esters and prevents the slow degradation or leaching that can occur with standard metal or low-density polymer containers over time.

  • Step 3: Taxonomic Hazard Labeling

    • Action: Label the container explicitly with "Hazardous Waste: Benzo[c]isothiazol-3-yl benzoate", appending GHS pictograms for "Skin Sensitizer" and "Aquatic Toxicity".

    • Causality: Clear taxonomic labeling ensures that downstream waste management personnel do not accidentally consolidate this waste with incompatible bulk organics, which could trigger a reaction during transit.

  • Step 4: Licensed High-Temperature Incineration

    • Action: Contract a licensed hazardous waste disposal facility to destroy the material via high-temperature incineration (>1000°C)[3].

    • Causality: High-temperature incineration is the only reliable method to completely break the stable aromatic and heterocyclic rings, converting the compound into basic oxides (CO2, H2O, SO2, NO2) which are then safely scrubbed by the facility's exhaust systems[5].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation (Benzo[c]isothiazol-3-yl benzoate) B Segregation (Isolate from strong oxidizers/acids) A->B C1 Solid Waste (PPE, Absorbents, Vials) B->C1 C2 Liquid Waste (Solvent Washings) B->C2 D Primary Containment (UN-Approved HDPE Drums) C1->D C2->D E Hazard Labeling (Aquatic Toxicity & Sensitizer) D->E F Final Destruction (Licensed High-Temp Incineration) E->F

Workflow for the segregation, containment, and disposal of benzisothiazole-derivative waste.

References

  • IPCOM Digital. "Safety Data Sheet: benzisothiazole-3(2H)-one". IPCOM Safety. Available at: [Link]

  • National Institutes of Health (NIH). "Cosmetic Preservatives: Hazardous Micropollutants in Need of Greater Attention?". PMC Article. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 2
Reactant of Route 2
Benzo[c]isothiazol-3-yl benzoate
© Copyright 2026 BenchChem. All Rights Reserved.